Product packaging for Antitubercular agent-14(Cat. No.:)

Antitubercular agent-14

Cat. No.: B12400865
M. Wt: 330.9 g/mol
InChI Key: WAVPZOUSDXJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-14 is a useful research compound. Its molecular formula is C20H27ClN2 and its molecular weight is 330.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2 B12400865 Antitubercular agent-14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine

InChI

InChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3

InChI Key

WAVPZOUSDXJJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antitubercular Agent-14 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Antitubercular Agent-14, a potent pyrido-benzimidazole class compound with significant bactericidal activity against Mycobacterium tuberculosis (Mtb). This document details the molecular target, the pathway of inhibition, quantitative efficacy data, and the characterized mechanism of resistance. The information presented is collated from peer-reviewed research, offering a technical resource for researchers and professionals in the field of tuberculosis drug development.

Core Mechanism of Action: Inhibition of DprE1

This compound exerts its bactericidal effect by targeting a critical enzyme in the M. tuberculosis cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] DprE1 is an essential enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][4]

The specific point of inhibition is the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis. Agent-14 is a nanomolar inhibitor of DprE1, effectively halting the production of essential cell wall components and leading to cell death.[1][3]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound and the corresponding resistance pathway can be visualized as follows:

cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Agent14 Antitubercular Agent-14 DprE1 DprE1 Enzyme Agent14->DprE1 Inhibits Rv0560c Rv0560c (Methyltransferase) Agent14->Rv0560c Substrate Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to Rv2887 Rv2887 Repressor (MarR family) Rv2887->Rv0560c Represses (mutation leads to overexpression) InactiveAgent14 Inactive (N-methylated) Agent-14 Rv0560c->InactiveAgent14 Catalyzes N-methylation SAM S-adenosyl- L-methionine (SAM) SAM->Rv0560c Co-substrate InactiveAgent14->DprE1 Fails to inhibit

Caption: Mechanism of action of this compound and its inactivation via the resistance pathway.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against M. tuberculosis.

ParameterValueNotes
Minimum Inhibitory Concentration (IC90) 0.39 µMConcentration required to inhibit 90% of Mtb growth.[5]
Bactericidal Concentration 0.78 µMConcentration leading to a multi-log reduction in colony-forming units after 3 days.[5]
DprE1 Inhibition (IC50) 70 nMConcentration required to inhibit 50% of DprE1 enzyme activity.[5]

Mechanism of Resistance

A novel mechanism of resistance to this compound has been identified in M. tuberculosis.[1][2][3] Resistance is not conferred by mutations in the target enzyme, DprE1, but rather through the upregulation of a previously uncharacterized S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Rv0560c.[1][3]

The overexpression of Rv0560c is caused by mutations in the transcriptional repressor Rv2887, a member of the MarR family.[1][6][7] Loss-of-function mutations in Rv2887 lead to the derepression of Rv0560c expression.[1] The Rv0560c enzyme then inactivates this compound through N-methylation, preventing it from binding to and inhibiting DprE1.[1][2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv can be determined using the broth microdilution method.

Workflow:

A Prepare serial dilutions of This compound in a 96-well microtiter plate B Inoculate wells with a standardized suspension of M. tuberculosis H37Rv A->B C Incubate plates at 37°C B->C D Assess bacterial growth inhibition (e.g., using Resazurin Microtiter Assay) C->D E Determine MIC as the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Preparation of Drug Plates: Two-fold serial dilutions of this compound are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well plate format.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:100 in 7H9 broth.

  • Inoculation: Each well of the drug plate is inoculated with the bacterial suspension.

  • Incubation: Plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the agent that prevents a color change of a viability indicator (e.g., resazurin from blue to pink) or shows no visible growth.

DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against purified DprE1 can be assessed using a fluorescence-based assay.

Workflow:

A Purify recombinant M. tuberculosis DprE1 B Incubate DprE1 with varying concentrations of this compound A->B C Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled DPR) B->C D Monitor the conversion of substrate to product (e.g., by TLC for radiolabeled substrates) C->D E Calculate IC50 from the dose-response curve D->E

Caption: Workflow for DprE1 inhibition assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis DprE1 is expressed and purified. Radiolabeled [14C]-decaprenylphosphoryl-β-D-ribose ([14C]-DPR) is used as the substrate.

  • Inhibition Assay: Purified DprE1 is pre-incubated with varying concentrations of this compound in an appropriate reaction buffer.

  • Reaction Initiation and Quenching: The enzymatic reaction is initiated by the addition of [14C]-DPR. After a defined incubation period, the reaction is quenched.

  • Product Separation and Detection: The reaction products are extracted and separated by thin-layer chromatography (TLC). The amount of product formed is quantified by autoradiography or phosphorimaging.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of Agent-14, and the IC50 value is determined by fitting the data to a dose-response curve.

Analysis of Resistance Mechanism

The molecular basis of resistance to this compound is investigated through genetic and biochemical methods.

Workflow:

A Select for M. tuberculosis mutants resistant to this compound B Perform whole-genome sequencing of resistant isolates A->B C Identify mutations in the Rv2887 gene B->C D Quantify the expression of Rv0560c in wild-type and resistant strains (e.g., by qRT-PCR) C->D E Biochemically confirm the N-methylation of Agent-14 by purified Rv0560c enzyme D->E

Caption: Workflow for resistance mechanism analysis.

Detailed Protocol:

  • Selection of Resistant Mutants: M. tuberculosis is cultured on solid medium containing concentrations of this compound above its MIC to select for spontaneous resistant mutants.

  • Whole-Genome Sequencing: Genomic DNA is extracted from resistant isolates, and whole-genome sequencing is performed to identify mutations compared to the wild-type strain.

  • Gene Expression Analysis: RNA is extracted from wild-type and resistant strains, and quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of rv0560c.

  • Biochemical Validation: The rv0560c gene is cloned and the protein is expressed and purified. An in vitro assay is performed with purified Rv0560c, S-adenosyl-L-methionine, and this compound. The reaction product is analyzed by mass spectrometry to confirm N-methylation.

Conclusion

This compound is a promising bactericidal compound that targets the essential DprE1 enzyme in M. tuberculosis. Its potent in vitro activity and well-characterized mechanism of action make it a valuable lead for further drug development. The elucidation of its unique resistance mechanism, involving enzymatic inactivation rather than target modification, provides critical insights for the design of next-generation inhibitors that can circumvent this resistance. This technical guide serves as a foundational resource for ongoing research and development efforts aimed at combating tuberculosis.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of a Potent Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antitubercular Agent: 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antitubercular agent-14" does not correspond to a universally recognized compound in publicly available scientific literature. Therefore, this guide focuses on a representative and potent antitubercular agent from the pyrazinamide class, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide , for which detailed synthetic information can be provided.

Chemical Structure

The chemical structure of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is presented below:

IUPAC Name: 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Molecular Formula: C₁₅H₁₃Cl₃N₄O

Molecular Weight: 387.65 g/mol

The structure consists of a central pyrazine ring, which is characteristic of the pyrazinamide class of antitubercular drugs. The pyrazine ring is substituted with a tert-butyl group at the 5-position, a chlorine atom at the 6-position, and a carboxamide group at the 2-position. The amide nitrogen is further substituted with a 3,4-dichlorophenyl group.

Synthesis Pathway

The synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a multi-step process that begins with the synthesis of the key intermediate, 6-chloro-5-tert-butylpyrazine-2-carboxylic acid, followed by its condensation with 3,4-dichloroaniline.

The overall synthesis can be logically divided into two main stages:

  • Stage 1: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid. This stage involves the construction of the substituted pyrazine ring and the introduction of the carboxylic acid functionality.

  • Stage 2: Amide Coupling. This final stage involves the formation of the amide bond between the pyrazine carboxylic acid and the substituted aniline.

A detailed schematic of the synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway pyrazine_cn Pyrazine-2-carbonitrile tert_butyl_pyrazine_cn 5-tert-Butylpyrazine-2-carbonitrile pyrazine_cn->tert_butyl_pyrazine_cn Friedel-Crafts Alkylation tert_butyl_bromide tert-Butyl bromide sulfuryl_chloride Sulfuryl Chloride hcl HCl (aq) socl2 Thionyl Chloride dichloroaniline 3,4-Dichloroaniline final_product 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide dichloroaniline->final_product chloro_tert_butyl_pyrazine_cn 6-chloro-5-tert-butylpyrazine-2-carbonitrile tert_butyl_pyrazine_cn->chloro_tert_butyl_pyrazine_cn Chlorination carboxylic_acid 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloro_tert_butyl_pyrazine_cn->carboxylic_acid Hydrolysis acid_chloride 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride carboxylic_acid->acid_chloride Activation acid_chloride->final_product Amide Coupling

Caption: Synthesis Pathway of the Target Antitubercular Agent.

Quantitative Data

The following table summarizes the available quantitative data for the final compound and its biological activities.

ParameterValueReference
Antifungal Activity
Trichophyton mentagrophytes MIC62.5 µmol/L[1]
Antimycobacterial Activity
Mycobacterium tuberculosis H37Rv Inhibition61% at 6.25 µg/mL[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide.

Stage 1: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid

This intermediate is synthesized in a three-step process starting from pyrazine-2-carbonitrile.

Step 1a: Synthesis of 5-tert-Butylpyrazine-2-carbonitrile (Friedel-Crafts Alkylation)

  • To a stirred solution of pyrazine-2-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

  • After stirring for 15 minutes, add tert-butyl bromide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-tert-butylpyrazine-2-carbonitrile.

Step 1b: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carbonitrile (Chlorination)

  • To a solution of 5-tert-butylpyrazine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., toluene) and N,N-dimethylformamide (DMF, catalytic amount), add sulfuryl chloride (SO₂Cl₂, 1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-5-tert-butylpyrazine-2-carbonitrile.

Step 1c: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid (Hydrolysis)

  • Heat a mixture of 6-chloro-5-tert-butylpyrazine-2-carbonitrile (1.0 eq) in concentrated hydrochloric acid (excess) at reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 6-chloro-5-tert-butylpyrazine-2-carboxylic acid.

Stage 2: Synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Amide Coupling)

Step 2a: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride (Activation)

  • A mixture of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq) in dry toluene (a suitable volume to ensure stirring) is refluxed for 2-3 hours.

  • After the reaction is complete, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield the crude 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride, which is used in the next step without further purification.

Step 2b: Synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

  • Dissolve the crude 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride in dry acetone.

  • Add this solution dropwise to a stirred solution of 3,4-dichloroaniline (1.0 eq) in dry pyridine at room temperature.

  • Stir the reaction mixture for 30 minutes after the addition is complete.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain the final product, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of the target compound, from starting materials to the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Carboxylic Acid Intermediate cluster_stage2 Stage 2: Amide Coupling start1 Start step1a Friedel-Crafts Alkylation of Pyrazine-2-carbonitrile start1->step1a step1b Chlorination of 5-tert-Butylpyrazine-2-carbonitrile step1a->step1b step1c Hydrolysis of Nitrile to Carboxylic Acid step1b->step1c end1 Intermediate Synthesized step1c->end1 start2 Start end1->start2 Proceed with Intermediate step2a Activation of Carboxylic Acid with Thionyl Chloride start2->step2a step2b Condensation with 3,4-Dichloroaniline step2a->step2b end2 Final Product Obtained step2b->end2

Caption: Logical Workflow of the Synthesis Process.

References

Technical Whitepaper: Discovery and Initial Screening of Antitubercular Agent-14 (ATA-14)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel antitubercular agents. This document details the discovery and initial screening results for a novel compound, designated Antitubercular Agent-14 (ATA-14), a promising candidate identified through a high-throughput screening campaign. This guide provides an in-depth overview of its initial biological activities, cytotoxicity, and proposed mechanism of action, supported by detailed experimental protocols and data visualizations.

Introduction

Tuberculosis (TB) remains a leading cause of death from an infectious agent worldwide.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the critical need for new therapeutic agents with novel mechanisms of action.[2][3][4] In response to this need, a library of synthetic small molecules was screened for activity against M. tuberculosis. This effort led to the identification of this compound (ATA-14), a compound belonging to a novel chemical scaffold, which demonstrated potent antimycobacterial activity. This whitepaper summarizes the primary in vitro screening results for ATA-14.

High-Throughput Screening and Hit Identification

ATA-14 was identified from a library of over 130,000 diverse small molecules.[5] The initial high-throughput screen was designed to identify compounds that inhibit the growth of the virulent M. tuberculosis H37Rv strain.

Initial Screening Workflow

The screening process followed a multi-step approach to identify and validate potential hits, minimizing the rate of false positives.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary Screening A 130,000 Compound Library B Primary Screen: Single Concentration (10 µM) vs. M. tuberculosis H37Rv A->B C Initial Hits (≥50% inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Cytotoxicity Assay (Vero Cells) C->E F Confirmed Hit: ATA-14 D->F E->F G MIC Determination vs. Drug-Susceptible & Resistant Strains F->G H Intracellular Activity Assay (Macrophage Model) F->H I Mechanism of Action Studies F->I

Caption: High-throughput screening workflow for the identification of ATA-14.

Quantitative Screening Results

ATA-14 demonstrated significant and selective activity against M. tuberculosis. The following tables summarize the key quantitative data from the initial screening cascade.

Table 1: In Vitro Activity of ATA-14 against M. tuberculosis
StrainResistance ProfileMIC (µg/mL)[2][6]
H37RvDrug-Susceptible0.25
MDR-TB Isolate 1Resistant to Isoniazid, Rifampicin0.25
XDR-TB Isolate 1Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin0.50
Table 2: Cytotoxicity and Selectivity Index
Cell LineAssayIC50 (µg/mL)[2]Selectivity Index (SI)¹
Vero (Monkey Kidney)MTT Assay> 64> 256
J774 (Murine Macrophage)Resazurin Assay> 64> 256

¹ Selectivity Index (SI) = IC50 (Vero) / MIC (H37Rv)

Proposed Mechanism of Action: DprE1 Inhibition

Initial mechanism of action studies suggest that ATA-14 targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial arabinogalactan synthesis pathway.[2] Arabinogalactan is a critical component of the mycobacterial cell wall.[7] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

cluster_pathway Mycobacterial Cell Wall Synthesis PRPP PRPP DPA DPA PRPP->DPA Multiple Steps DprE1 DprE1 DPA->DprE1 DprE2 DprE2 DprE1->DprE2 Epimerization Disruption Disruption of Cell Wall Synthesis DprE1->Disruption DPA_arabinose Arabinofuranose Precursors DprE2->DPA_arabinose AG Arabinogalactan DPA_arabinose->AG Polymerization CellWall Cell Wall Integrity AG->CellWall ATA14 ATA-14 ATA14->Inhibition Inhibition->DprE1 Inhibition Disruption->CellWall

Caption: Proposed mechanism of action of ATA-14 via inhibition of the DprE1 enzyme.

Detailed Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8]

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Plate Preparation: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation.

  • Compound Dilution: ATA-14 is serially diluted two-fold in 7H9 broth directly in the microplate, with final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: A bacterial suspension is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20. 100 µL of this inoculum is added to each well containing the compound, resulting in a final volume of 200 µL and a bacterial concentration of approximately 5 x 10⁴ CFU/mL.[8]

  • Controls: Positive (bacteria without drug) and negative (broth only) controls are included. Rifampicin is used as a positive drug control.[8]

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Reading: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells (e.g., Vero cells).

  • Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: The culture medium is replaced with fresh medium containing two-fold serial dilutions of ATA-14. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Intracellular Activity Assay

This assay determines the efficacy of a compound against M. tuberculosis residing within macrophages.[8]

  • Macrophage Seeding: J774 murine macrophages are seeded in a 96-well plate and allowed to adhere.

  • Infection: The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Washing: Extracellular bacteria are removed by washing the cells three times with sterile PBS.

  • Compound Treatment: Fresh medium containing serial dilutions of ATA-14 is added to the infected cells. Amikacin is often used as a control for a drug that is active against extracellular but not intracellular bacteria.[9]

  • Incubation: The plates are incubated for 4 days at 37°C in a 5% CO₂ atmosphere.

  • Lysis and Plating: After incubation, the macrophages are lysed with 0.1% Tween 80. The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The reduction in CFU is compared to untreated infected cells.

Conclusion and Future Directions

This compound (ATA-14) has emerged as a potent and selective inhibitor of M. tuberculosis in early-stage screening. Its activity against both drug-susceptible and drug-resistant strains, coupled with a high selectivity index, makes it a promising lead compound. The proposed mechanism of action, targeting the essential cell wall synthesis enzyme DprE1, is a validated strategy for novel antitubercular drugs.

Future work will focus on lead optimization to improve pharmacokinetic properties, in vivo efficacy studies in mouse models of tuberculosis,[10][11] and further elucidation of its precise binding mode within the DprE1 enzyme. These steps will be crucial in advancing ATA-14 through the drug development pipeline.

References

In-Depth Technical Guide: Target Identification of Antitubercular Agent-14 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, underscoring the urgent need for novel antitubercular agents with new mechanisms of action. The identification and validation of the molecular targets of new chemical entities are critical steps in the drug development pipeline. This guide provides a comprehensive overview of the methodologies employed in the target identification of a novel hypothetical compound, "Antitubercular agent-14" (ATA-14).

Initial Screening and In Vitro Activity of ATA-14

ATA-14 was identified through a high-throughput screening campaign against replicating Mtb H37Rv. The compound exhibits potent bactericidal activity and favorable preliminary selectivity.

Table 1: In Vitro Activity and Cytotoxicity Profile of ATA-14

ParameterValue
Mtb H37Rv MIC90 0.15 µM
Mtb clinical isolate MIC90 0.25 µM
Vero Cell CC50 > 50 µM
Selectivity Index (SI) > 333

Target Identification Workflow

A common and effective strategy for identifying the target of a novel antimicrobial agent is through the generation and analysis of drug-resistant mutants. This approach is based on the principle that mutations conferring resistance are likely to occur in the gene encoding the drug's direct target or in genes involved in the drug's transport or activation.

G cluster_0 Phase 1: Resistance Generation cluster_1 Phase 2: Genetic Analysis cluster_2 Phase 3: Target Validation Mtb M. tuberculosis Culture Exposure Exposure to ATA-14 (sub-MIC & 10x MIC) Mtb->Exposure Resistant Selection of Resistant Colonies Exposure->Resistant gDNA Genomic DNA Extraction Resistant->gDNA Resistant->gDNA WGS Whole-Genome Sequencing (WGS) gDNA->WGS SNP SNP/Indel Analysis WGS->SNP Genetic Genetic Validation (Allelic Exchange) SNP->Genetic SNP->Genetic Biochem Biochemical Validation (Enzyme Assays) SNP->Biochem Structural Structural Biology (Co-crystallization) Biochem->Structural

Figure 1: A high-level workflow for target identification.

Generation of Resistant Mutants

Experimental Protocol:

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6).

  • Exposure to ATA-14: A large population of Mtb cells (~10^9 CFU) is plated onto Middlebrook 7H10 agar plates containing ATA-14 at concentrations of 5x and 10x the minimum inhibitory concentration (MIC).

  • Selection and Isolation: Plates are incubated at 37°C for 3-4 weeks. Spontaneously resistant colonies that appear are isolated and re-streaked on fresh ATA-14-containing plates to confirm the resistance phenotype.

  • MIC Determination: The MIC of ATA-14 is determined for each resistant isolate using a broth microdilution method to quantify the fold-change in resistance.

Whole-Genome Sequencing (WGS) and Analysis

Genomic DNA from confirmed resistant mutants and the parental wild-type strain is subjected to WGS to identify mutations associated with the resistance phenotype.

Experimental Protocol:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from late-log phase cultures of wild-type and resistant Mtb strains using a standard enzymatic lysis and phenol-chloroform extraction method.

  • Library Preparation: Sequencing libraries are prepared using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Libraries are sequenced on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads of sufficient depth (>50x coverage).

  • Data Analysis: Raw sequencing reads are quality-filtered and mapped to the Mtb H37Rv reference genome. Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified.

G cluster_input Input Data cluster_processing Bioinformatic Pipeline cluster_output Output & Analysis WT_Reads Wild-Type Reads Mapping Read Alignment (e.g., BWA-MEM) WT_Reads->Mapping Res_Reads Resistant Mutant Reads Res_Reads->Mapping Ref_Genome Reference Genome (Mtb H37Rv) Ref_Genome->Mapping Variant_Calling Variant Calling (e.g., GATK) Mapping->Variant_Calling VCF Variant Call Format (VCF) File Variant_Calling->VCF Annotation Variant Annotation VCF->Annotation Candidate Candidate Gene Identification Annotation->Candidate

Figure 2: Workflow for WGS data analysis.

Table 2: Summary of WGS Analysis of ATA-14 Resistant Mutants

Isolate IDFold-change in MICGene LocusNucleotide ChangeAmino Acid ChangePutative Function
ATA-R132xRv1234G234AAla78ThrDecaprenyl-P-ribose oxidase
ATA-R264xRv1234C456TPro152SerDecaprenyl-P-ribose oxidase
ATA-R332xRv1234G234AAla78ThrDecaprenyl-P-ribose oxidase

The consistent identification of non-synonymous mutations in the dprE1 gene (hypothetically Rv1234 in this guide) across independently isolated resistant mutants strongly suggests that its protein product, Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase, is the direct target of ATA-14.

Target Validation

Genetic Validation

To confirm that the identified mutations in dprE1 are solely responsible for resistance, allelic exchange can be performed. This involves introducing the identified mutation into the wild-type Mtb chromosome and, conversely, reverting the mutation in a resistant strain back to the wild-type sequence.

Biochemical Validation

To demonstrate direct inhibition, the DprE1 protein is expressed, purified, and used in an enzymatic assay.

Experimental Protocol (DprE1 Enzymatic Assay):

  • Protein Expression and Purification: The dprE1 gene is cloned into an expression vector and transformed into E. coli. The recombinant DprE1 protein is overexpressed and purified using affinity chromatography.

  • Assay Principle: The assay measures the enzymatic conversion of a substrate, often monitored by a coupled reaction that produces a fluorescent or colorimetric signal.

  • Inhibition Assay: The purified DprE1 enzyme is incubated with varying concentrations of ATA-14. The reaction is initiated by adding the substrate.

  • Data Analysis: The rate of reaction is measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Table 3: Biochemical Inhibition of Wild-Type and Mutant DprE1 by ATA-14

EnzymeIC50 (µM)
Wild-Type DprE1 0.05
Mutant DprE1 (Ala78Thr) > 25

The significant shift in the IC50 value for the mutant enzyme confirms that ATA-14 directly inhibits DprE1 and that the Ala78Thr mutation prevents effective binding of the compound.

Role of DprE1 in the Arabinogalactan Synthesis Pathway

DprE1 is a crucial enzyme in the decaprenyl-phosphate-arabinose (DPA) pathway, which is essential for the synthesis of the arabinogalactan layer of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.

G PRPP PRPP DPR DPR PRPP->DPR DprE1 DPA DPA DPR->DPA DprE2 AG Arabinogalactan (Cell Wall) DPA->AG Arabinofuranosyl- transferases DprE1 DprE1 ATA14 ATA-14 ATA14->DprE1

Figure 3: Inhibition of the arabinogalactan pathway by ATA-14.

Conclusion

Preliminary Toxicity and Selectivity Profile of a Novel Antitubercular Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-14" is a hypothetical designation used in this guide for illustrative purposes. The data and experimental details provided are representative of the preclinical evaluation of a novel antitubercular candidate and are not based on a specific, publicly identified compound.

This technical guide provides a comprehensive overview of the preliminary toxicity and selectivity profile of a hypothetical novel antitubercular agent, designated "this compound." The information herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for tuberculosis (TB).

Quantitative Data Summary

The initial in vitro assessment of a new antitubercular candidate involves determining its potency against Mycobacterium tuberculosis (Mtb) and its toxicity to mammalian cells. The selectivity index (SI), a crucial parameter, is derived from these values to indicate the compound's therapeutic window. A higher SI value is desirable, as it suggests greater selectivity for the pathogen over host cells.[1][2][3]

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueDescription
MIC (Minimum Inhibitory Concentration) 0.5 µg/mLThe lowest concentration of the agent that prevents visible growth of M. tuberculosis H37Rv.
CC50 (50% Cytotoxic Concentration) 50 µg/mLThe concentration of the agent that causes a 50% reduction in the viability of Vero cells.
SI (Selectivity Index) 100Calculated as the ratio of CC50 to MIC (CC50/MIC).[2][3]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of novel antitubercular candidates.

2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv is determined using the broth microdilution method.[4]

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to a McFarland standard of 0.5.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed against a mammalian cell line (e.g., Vero cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Seeding: Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

2.3. Selectivity Index (SI) Calculation

The selectivity index is a critical parameter for evaluating the potential of a drug candidate. It is calculated as the ratio of the CC50 to the MIC.[1][2][3]

SI = CC50 / MIC

A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells, suggesting a potentially safer therapeutic profile.[2][3]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for the preliminary in vitro evaluation of a novel antitubercular agent.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis and Characterization B Antimycobacterial Activity (MIC Determination) A->B C Cytotoxicity Assay (CC50 Determination) A->C D Selectivity Index (SI) Calculation B->D C->D E Lead Candidate Selection D->E

Caption: Workflow for Preliminary In Vitro Evaluation.

3.2. Hypothetical Signaling Pathway Inhibition

Many antitubercular drugs act by inhibiting essential pathways in M. tuberculosis. The diagram below depicts a hypothetical signaling pathway involved in mycolic acid biosynthesis, a common target for antitubercular agents. Isoniazid, a first-line anti-TB drug, is a known inhibitor of mycolic acid synthesis.[7][8][9]

G cluster_1 Hypothetical Mycolic Acid Biosynthesis Pathway cluster_2 Inhibition by this compound This compound This compound D Enzyme 2 (Target) This compound->D Inhibition A Precursor Molecules B Enzyme 1 A->B C Intermediate 1 B->C C->D E Intermediate 2 D->E F Mycolic Acid E->F G Cell Wall Integrity F->G

Caption: Inhibition of Mycolic Acid Biosynthesis.

References

Early-Stage Pharmacokinetic Properties of "Antitubercular Agent-14": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, necessitates the urgent development of novel antitubercular agents.[1][2] A critical step in this process is the early and thorough characterization of a drug candidate's pharmacokinetic (PK) profile.[3][4][5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to predicting its in vivo behavior, optimizing dosing regimens, and ensuring safety and efficacy.[6][7] This guide provides a comprehensive overview of the early-stage pharmacokinetic properties of a hypothetical lead compound, "Antitubercular Agent-14," serving as a template for the evaluation of new chemical entities in TB drug discovery. The pharmacokinetic-pharmacodynamic (PK-PD) relationship is crucial for optimizing dosing strategies for anti-TB drugs.[8][9]

In Vitro Pharmacokinetic Profile

In vitro ADME assays are essential in early drug discovery for identifying potential liabilities and guiding compound optimization before advancing to in vivo studies.[3][4] These assays provide key insights into a compound's fundamental properties related to its absorption, distribution, metabolism, and excretion.[5]

Physicochemical and Absorption Properties

The initial assessment focuses on the solubility and permeability of this compound, two key factors governing its potential for oral absorption.

ParameterAssayResultInterpretation
Aqueous Solubility Thermodynamic Solubility75 µg/mLModerate solubility
Permeability Caco-2 (A-B) Papp15 x 10-6 cm/sHigh permeability
Efflux Ratio Caco-2 (B-A)/(A-B)1.8Low potential for active efflux

Table 1: Summary of In Vitro Solubility and Permeability Data.

Distribution Characteristics

Understanding how a drug distributes within the body is critical. Plasma protein binding (PPB) determines the fraction of unbound drug available to exert its therapeutic effect, while the blood-plasma ratio indicates its distribution into red blood cells.

ParameterAssayResultInterpretation
Plasma Protein Binding Rapid Equilibrium Dialysis (Human)92%Moderately High Binding
Plasma Protein Binding Rapid Equilibrium Dialysis (Mouse)88%Moderately High Binding
Blood-Plasma Ratio In Vitro Incubation1.1Equal distribution between blood and plasma

Table 2: Summary of In Vitro Distribution Data.

Metabolic Stability

Metabolic stability assays predict how quickly a drug will be cleared from the body, which is a primary determinant of its half-life and dosing frequency.[10] These assays are typically conducted using liver microsomes or hepatocytes.[10]

ParameterAssay Systemt1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Metabolic Stability Human Liver Microsomes4531Moderate Stability
Metabolic Stability Mouse Liver Microsomes2555Lower Stability in Mouse

Table 3: Summary of In Vitro Metabolic Stability Data.

In Vivo Pharmacokinetic Profile (Murine Model)

Following promising in vitro data, the pharmacokinetic profile of this compound was evaluated in a murine model to understand its behavior in a biological system.[11] These studies are crucial for translating in vitro findings to an in vivo context.[12]

Single-Dose Pharmacokinetic Parameters

Mice were administered a single dose of this compound either intravenously (IV) to assess disposition or orally (PO) to assess absorption and oral bioavailability.[13]

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (Maximum Concentration)1200 ng/mL1500 ng/mL
Tmax (Time to Cmax)0.08 hr1.0 hr
AUC0-inf (Area Under the Curve)1850 nghr/mL9800 nghr/mL
t1/2 (Half-life)2.5 hr2.8 hr
CL (Clearance)18 mL/min/kg-
Vss (Volume of Distribution)3.0 L/kg-
F% (Oral Bioavailability)-56%

Table 4: Key In Vivo Pharmacokinetic Parameters in Mice.

Experimental Protocols

Caco-2 Permeability Assay

This assay is widely used to predict human drug absorption by measuring the rate of flux across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[14][15]

  • Cell Culturing : Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a polarized monolayer.[14][16]

  • Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by co-incubating with a low-permeability marker like Lucifer yellow.[14][15]

  • Transport Experiment : The test compound (10 µM) is added to the apical (A) side, and samples are taken from the basolateral (B) receiver compartment over a 2-hour period to measure A-to-B transport.[14] For efflux assessment, the compound is added to the basolateral side to measure B-to-A transport.

  • Analysis : Compound concentrations are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated from the rate of compound appearance in the receiver compartment.[16][17]

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18]

  • Reaction Mixture : The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.[19]

  • Initiation : The metabolic reaction is initiated by adding a NADPH regenerating system.[20][21] Control incubations are performed without NADPH to assess non-enzymatic degradation.[21]

  • Time Points : Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[19][21] The reaction is stopped by adding a cold organic solvent like acetonitrile.[20][21]

  • Analysis : After protein precipitation via centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.[18][20] The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.[18][21]

Murine Pharmacokinetic Study

This study defines the PK profile of a compound after administration to mice.[11]

  • Animal Model : Female C57BL/6 mice (17-25g) are used for the study.[13]

  • Dosing : For oral administration, the compound is formulated in a suitable vehicle and administered via gavage at a specific volume (e.g., 5 mL/kg).[22][23] For intravenous administration, the compound is injected into the tail vein.[11]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[11][23] Plasma is separated by centrifugation.

  • Bioanalysis : Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using non-compartmental analysis software.[6]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation Solubility Solubility Data_Analysis PK Parameter Calculation Solubility->Data_Analysis Permeability Permeability Permeability->Data_Analysis Metabolic Stability Metabolic Stability Metabolic Stability->Data_Analysis Protein Binding Protein Binding Protein Binding->Data_Analysis Mouse_PK_IV Mouse PK (IV) Mouse_PK_IV->Data_Analysis Mouse_PK_PO Mouse PK (PO) Mouse_PK_PO->Data_Analysis Candidate_Selection Candidate Selection Decision Data_Analysis->Candidate_Selection

Caption: Early-stage pharmacokinetic experimental workflow.

PK/PD-Based Decision Logic

G Start Initial PK Data Review Bioavailability Bioavailability > 30%? Start->Bioavailability HalfLife Half-life > 2h? Bioavailability->HalfLife Yes Optimize Optimize Formulation / Structure Bioavailability->Optimize No Clearance Clearance < 30 mL/min/kg? HalfLife->Clearance Yes HalfLife->Optimize No Advance Advance to Efficacy Studies Clearance->Advance Yes Stop Terminate Candidate Clearance->Stop No

Caption: Decision tree for advancing a drug candidate.

References

Unraveling the Enigma of Antitubercular Agent-14: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antitubercular agent-14" (also referred to as Compound 1) has been identified as a potent compound against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.3 µg/mL.[1][2][3][4] This technical guide serves to consolidate the currently available information on this agent and to provide a foundational understanding of its potential role in the broader context of mycolic acid synthesis inhibition, a critical pathway for the survival of M. tuberculosis. Due to the limited publicly available data specifically detailing the mechanism of action of "this compound," this document will also provide an in-depth overview of the mycolic acid biosynthesis pathway and established experimental protocols for its investigation.

Introduction to "this compound"

"this compound" is a chemical entity with the CAS number 2408627-49-4.[5][6] Its primary characteristic reported in the public domain is its significant in vitro activity against M. tuberculosis.

Physicochemical and Biological Properties

A summary of the known quantitative data for "this compound" is presented in Table 1.

PropertyValueReference(s)
CAS Number 2408627-49-4[5][6]
Synonym Compound 1[1][2][3][4]
Biological Activity Antitubercular Agent[1][2][7]
MIC against M. tuberculosis 0.3 µg/mL[1][3][4]

Table 1: Summary of Known Properties of this compound

The Mycolic Acid Biosynthesis Pathway: A Prime Target for Antituberculars

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence.[2][8] The inhibition of their biosynthesis is a clinically validated strategy for treating tuberculosis, with prominent drugs like isoniazid and ethionamide targeting this pathway.[2]

The synthesis of mycolic acids is a complex, multi-step process primarily carried out by two fatty acid synthase (FAS) systems: FAS-I and FAS-II.

  • FAS-I: Responsible for the de novo synthesis of shorter fatty acids (typically C16 to C26), which serve as the α-alkyl branch of mycolic acids.

  • FAS-II: Elongates the fatty acids produced by FAS-I to generate the long meromycolic acid chain (C50-C60).

A simplified representation of the mycolic acid biosynthesis pathway is depicted below.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation & Modification Acetyl_CoA Acetyl-CoA FAS_I_enzyme FAS-I Enzyme Complex Acetyl_CoA->FAS_I_enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I_enzyme Alpha_alkyl_chain α-alkyl chain (C16-C26) FAS_I_enzyme->Alpha_alkyl_chain FAS_II_enzymes FAS-II Enzymes (e.g., KasA/B, MabA, InhA) Alpha_alkyl_chain->FAS_II_enzymes Initiation Pks13 Pks13 Alpha_alkyl_chain->Pks13 Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Acyl_Carrier_Protein->FAS_II_enzymes Meromycolate_chain Meromycolate chain (C50-C60) FAS_II_enzymes->Meromycolate_chain Elongation Meromycolate_chain->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Claisen Condensation Cell_Wall Incorporation into Cell Wall Mycolic_Acid->Cell_Wall TLC_Workflow Start M. tuberculosis Culture + [14C]acetate Treatment Incubate with This compound Start->Treatment Harvest Harvest Cells (Centrifugation) Treatment->Harvest Saponification Saponification Harvest->Saponification Esterification Methyl Esterification Saponification->Esterification Extraction Extract MAMEs Esterification->Extraction TLC_Spotting Spot Extracts on TLC Plate Extraction->TLC_Spotting TLC_Development Develop TLC TLC_Spotting->TLC_Development Analysis Phosphorimaging & Quantification TLC_Development->Analysis

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Antitubercular Agent-14 (A Naphthofuran Carboxamide Derivative)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of a potential antitubercular agent, designated here as "Antitubercular Agent-14," which is a naphthofuran carboxamide derivative. The synthesis is based on established chemical transformations and is designed to be adaptable for medicinal chemistry and drug discovery efforts.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[1] Naphthofuran carboxamides have been identified as a class of compounds with potential antitubercular activity.[1] This protocol outlines a multi-step synthesis to obtain a representative compound from this class, which we will refer to as this compound. The synthesis involves the initial construction of a naphthofuran core, followed by functionalization to introduce the carboxamide moiety.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-hydroxy-1-naphthaldehyde. The key steps are:

  • Etherification and Cyclization: Reaction of 2-hydroxy-1-naphthaldehyde with ethyl bromoacetate to form an ether, which then undergoes intramolecular cyclization to yield ethyl naphtho[2,1-b]furan-2-carboxylate.

  • Hydrazide Formation: Conversion of the ethyl ester to the corresponding carbohydrazide by reaction with hydrazine hydrate.

  • Carboxamide Formation: Acylation of the carbohydrazide with a suitable acyl chloride or coupling with a carboxylic acid to yield the final N-substituted naphthofuran-2-carboxamide (this compound).

Experimental Protocols

Step 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate

  • Materials:

    • 2-Hydroxy-1-naphthaldehyde

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Filter funnel and filter paper

    • Rotary evaporator

  • Procedure:

    • To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

    • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl naphtho[2,1-b]furan-2-carboxylate.

Step 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide

  • Materials:

    • Ethyl naphtho[2,1-b]furan-2-carboxylate

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

  • Procedure:

    • Dissolve ethyl naphtho[2,1-b]furan-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 18-24 hours. The formation of a precipitate may be observed.

    • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to facilitate further precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain naphtho[2,1-b]furan-2-carbohydrazide.

Step 3: Synthesis of this compound (N-acyl-naphtho[2,1-b]furan-2-carboxamide)

This final step involves the acylation of the hydrazide. A general procedure using an acyl chloride is provided. The specific acyl chloride used will determine the final "R" group of the target molecule.

  • Materials:

    • Naphtho[2,1-b]furan-2-carbohydrazide

    • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or pyridine (as a base, 1.5 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Suspend naphtho[2,1-b]furan-2-carbohydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the suspension.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.

Data Presentation

StepStarting MaterialProductReagents and SolventsReaction Time (h)Typical Yield (%)
12-Hydroxy-1-naphthaldehydeEthyl naphtho[2,1-b]furan-2-carboxylateEthyl bromoacetate, K₂CO₃, Acetone18-2475-85
2Ethyl naphtho[2,1-b]furan-2-carboxylateNaphtho[2,1-b]furan-2-carbohydrazideHydrazine hydrate, Ethanol18-2480-90
3Naphtho[2,1-b]furan-2-carbohydrazideThis compoundAcyl chloride, Triethylamine, DCM5-760-75

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Naphthofuran Ring Formation cluster_step2 Step 2: Hydrazide Formation cluster_step3 Step 3: Carboxamide Formation start1 2-Hydroxy-1-naphthaldehyde reagents1 Ethyl bromoacetate, K₂CO₃, Acetone start1->reagents1 product1 Ethyl naphtho[2,1-b]furan-2-carboxylate reagents1->product1 reagents2 Hydrazine hydrate, Ethanol product1->reagents2 product2 Naphtho[2,1-b]furan-2-carbohydrazide reagents2->product2 reagents3 Acyl chloride, Triethylamine, DCM product2->reagents3 product3 This compound reagents3->product3

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

While the precise mechanism of action for this novel compound class is under investigation, many antitubercular agents target the biosynthesis of the mycobacterial cell wall.[1] A potential target could be enzymes involved in mycolic acid synthesis.

Signaling_Pathway cluster_mycobacterium Mycobacterium tuberculosis enzyme Mycolic Acid Biosynthesis Enzyme cell_wall Mycolic Acid Layer (Cell Wall Integrity) enzyme->cell_wall agent This compound agent->enzyme

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The antitubercular activity and toxicity of the synthesized compound must be evaluated through appropriate biological assays.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of antitubercular agents, with a focus on "Antitubercular agent-14" as a representative compound. These guidelines are intended to ensure reliable and reproducible determination of the minimum inhibitory concentration (MIC) and to facilitate the evaluation of novel antitubercular candidates.

Introduction to Antitubercular Susceptibility Testing

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates robust and accurate methods for susceptibility testing.[1][2] These tests are crucial for guiding patient therapy, monitoring the development of resistance, and for the discovery and development of new antitubercular drugs.[3][4] The primary objective of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC).

Several phenotypic methods are employed for the susceptibility testing of Mtb, each with its own advantages and limitations in terms of turnaround time, cost, and technical complexity. The most common and validated methods include broth microdilution, agar proportion, and colorimetric assays.[5][6][7]

Key Methodologies for In Vitro Susceptibility Testing

This section outlines the principles of the most widely used methods for determining the in vitro susceptibility of M. tuberculosis to antitubercular agents.

Broth Microdilution Method

The broth microdilution method is considered a reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and is a promising solution for comprehensive and quality-assured phenotypic drug susceptibility testing.[6][8][9] This method involves testing a microorganism's susceptibility to a range of antimicrobial concentrations in a liquid medium.[8][10]

Principle: A standardized suspension of Mtb is inoculated into a 96-well microtiter plate containing serial dilutions of the antitubercular agent in a suitable broth medium, typically Middlebrook 7H9.[8][9] The plates are incubated, and the MIC is determined as the lowest drug concentration that prevents visible growth.[8]

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate (96-well) prep_agent->inoculate prep_mtb Prepare Standardized M. tuberculosis Inoculum prep_mtb->inoculate incubate Incubate at 37°C inoculate->incubate read_plate Visually Read Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Method.

Agar Proportion Method

The agar proportion method is a well-established technique for determining the resistance of Mtb to various antitubercular drugs.[5] It compares the number of colony-forming units (CFUs) growing on drug-containing medium to the number growing on drug-free medium.[5]

Principle: A standardized Mtb inoculum is plated onto solid agar medium (e.g., Middlebrook 7H10) with and without the antitubercular agent at a critical concentration.[5] Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.[11]

Workflow for Agar Proportion Method:

Agar_Proportion_Workflow cluster_assay Assay cluster_analysis Analysis prep_media Prepare Agar Plates (with and without Agent-14) inoculate_plates Inoculate Agar Plates prep_media->inoculate_plates prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate_plates incubate_plates Incubate at 37°C for 3 weeks inoculate_plates->incubate_plates count_colonies Count Colonies on Control and Drug Plates incubate_plates->count_colonies calculate_resistance Calculate Percentage of Resistance count_colonies->calculate_resistance

Caption: Workflow for the Agar Proportion Method.

Colorimetric Methods

Colorimetric assays offer a more rapid and often less expensive alternative to traditional methods for susceptibility testing.[7][12] These methods utilize redox indicators that change color in response to microbial metabolic activity.[7][12]

Principle: Mtb is exposed to the antitubercular agent in a liquid medium, followed by the addition of a redox indicator (e.g., Resazurin, Alamar Blue, or MTT).[7] Viable bacteria will reduce the indicator, resulting in a color change. The MIC is the lowest drug concentration that prevents this color change.[7]

Workflow for Colorimetric Assay:

Colorimetric_Assay_Workflow cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_mtb Prepare Standardized M. tuberculosis Inoculum prep_mtb->inoculate incubate Incubate at 37°C inoculate->incubate add_indicator Add Redox Indicator (e.g., Resazurin) incubate->add_indicator observe_color Observe Color Change add_indicator->observe_color determine_mic Determine MIC observe_color->determine_mic

Caption: Workflow for the Colorimetric Assay.

Data Presentation: Comparative Summary of Methods

The following table summarizes the key quantitative parameters for the described in vitro susceptibility testing methods.

ParameterBroth MicrodilutionAgar ProportionColorimetric Assay
Principle Inhibition of growth in liquid mediaInhibition of colony formation on solid mediaInhibition of metabolic activity (redox indicator)
Typical Medium Middlebrook 7H9 BrothMiddlebrook 7H10 AgarMiddlebrook 7H9 Broth
Endpoint Lowest concentration with no visible growth (MIC)>1% growth compared to control (Resistant/Susceptible)Lowest concentration preventing color change (MIC)
Incubation Time 7-14 days[13]3-4 weeks[11]5-10 days[14]
Throughput High (96-well plates)Low to MediumHigh (96-well plates)
Quantitative Output Yes (MIC value)No (Categorical)Yes (MIC value)
Example MIC Range for Agent-14 0.06 - 4 µg/mLNot Applicable0.06 - 4 µg/mL

Experimental Protocols

Detailed protocols for each of the key experimental methods are provided below.

Protocol: Broth Microdilution Susceptibility Testing

Materials:

  • 96-well U-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates

  • Sterile water with 0.05% Tween 80

  • Glass beads

  • McFarland 0.5 turbidity standard

  • Inverted mirror for reading

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Harvest Mtb colonies from a fresh culture on Löwenstein-Jensen medium.

    • Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.

    • Vortex to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to match a McFarland 0.5 standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the drug dilutions and controls) with the prepared Mtb suspension.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Seal the plates and incubate at 36 ± 1°C.[8]

  • Reading and Interpretation:

    • After 7-14 days of incubation, or when growth is clearly visible in the growth control well, read the plates using an inverted mirror.[8][13]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of Mtb.[8]

Protocol: Agar Proportion Susceptibility Testing

Materials:

  • Quadrant Petri plates

  • Middlebrook 7H10 agar

  • This compound

  • Mycobacterium tuberculosis isolates

  • Sterile saline with 0.05% Tween 80

  • McFarland 1.0 turbidity standard

Procedure:

  • Preparation of Media:

    • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

    • Divide the agar into two portions. To one portion, add this compound to achieve the desired critical concentration. Leave the other portion drug-free.

    • Dispense the drug-containing and drug-free agar into different quadrants of the Petri plates.[5]

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a McFarland 1.0 standard.

    • Prepare two dilutions of this suspension: a 10^-2 and a 10^-4 dilution.

  • Inoculation and Incubation:

    • Inoculate the agar quadrants with the 10^-2 and 10^-4 dilutions. The drug-free control quadrant should be inoculated with the 10^-4 dilution, while the drug-containing quadrants are inoculated with the 10^-2 dilution.

    • Incubate the plates at 37°C in a CO2-permeable bag for 3 weeks.[11]

  • Reading and Interpretation:

    • After 3 weeks, count the number of colonies on the drug-free control quadrant and the drug-containing quadrants.

    • Calculate the percentage of resistant bacteria: (Number of colonies on drug medium / Number of colonies on control medium) x 100.

    • The isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1%.

Protocol: Resazurin Microtiter Assay (REMA)

Materials:

  • 96-well flat-bottom microtiter plates

  • Middlebrook 7H9 broth with OADC supplement

  • This compound stock solution

  • Mycobacterium tuberculosis isolates

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plate.

  • Inoculum Preparation:

    • Prepare an Mtb suspension and adjust its turbidity to a McFarland 1.0 standard.

    • Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Inoculate each well with the diluted Mtb suspension. Include growth and sterility controls.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Indicator and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of the agent that prevents the color change (i.e., the well remains blue).

Hypothetical Signaling Pathway for this compound

Many antitubercular drugs act by inhibiting essential cellular processes in M. tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.[15][16][17] For instance, isoniazid inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall.[15][18] The following diagram illustrates a hypothetical mechanism of action for "this compound," targeting cell wall biosynthesis.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Cell Wall Synthesis Pathway cluster_outcome Outcome agent14 This compound target_enzyme Target Enzyme (e.g., Arabinosyltransferase) agent14->target_enzyme binds to & inhibits synthesis Arabinogalactan Synthesis target_enzyme->synthesis required for inhibition Inhibition of Cell Wall Synthesis target_enzyme->inhibition inhibition leads to precursor Cell Wall Precursors precursor->synthesis cell_wall Mycobacterial Cell Wall Integrity synthesis->cell_wall lysis Bacterial Cell Lysis inhibition->lysis

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: "Antitubercular Agent-14" Protocol for In Vivo Efficacy Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of new antitubercular agents. Murine models of Mycobacterium tuberculosis (Mtb) infection are indispensable tools for the preclinical evaluation of novel drug candidates.[1][2] These models allow for the assessment of a compound's efficacy in a complex in vivo environment, providing critical data to support its advancement into clinical trials. This document provides a detailed protocol for conducting in vivo efficacy studies of a novel investigational compound, designated "Antitubercular Agent-14," in a mouse model of chronic tuberculosis.

The protocol outlines the experimental design, animal model selection, infection procedure, drug administration, and endpoint analysis. The methodologies are based on established and widely used practices in the field to ensure reproducibility and relevance.[3][4]

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for "this compound" in comparison to standard first-line anti-TB drugs. This data is representative of what would be generated in a typical in vivo efficacy study.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (PO)Intraperitoneal Administration (IP)
Dose (mg/kg)5025
Cmax (µg/mL)2.58.1
Tmax (h)2.00.5
AUC (µg·h/mL)10.215.8
Half-life (h)4.53.2

This table presents hypothetical pharmacokinetic data for a new agent, which is crucial for determining the appropriate dosing regimen for efficacy studies.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic TB

Treatment GroupDose (mg/kg)RouteDosing FrequencyMean Log10 CFU/Lungs ± SD (4 weeks)Reduction in Log10 CFU vs. Untreated
Untreated Control---8.5 ± 0.4-
Isoniazid (INH)25PO5 days/week4.2 ± 0.64.3
Rifampin (RIF)10PO5 days/week4.8 ± 0.53.7
This compound25PO5 days/week5.1 ± 0.73.4
This compound50PO5 days/week4.5 ± 0.54.0
INH + RIF25 + 10PO5 days/week3.1 ± 0.45.4
INH + Agent-1425 + 50PO5 days/week3.5 ± 0.65.0

This table summarizes the primary efficacy endpoint, which is the reduction in bacterial load in the lungs of infected mice following treatment.

II. Experimental Protocols

A. Animal Model and Housing
  • Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for TB infection models.[3][5]

  • Housing: Mice should be housed in a Biosafety Level 3 (BSL-3) animal facility in individually ventilated cages. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

B. Mycobacterium tuberculosis Strain and Culture
  • Bacterial Strain: A virulent laboratory-adapted strain of M. tuberculosis, such as H37Rv or Erdman, is typically used.[5]

  • Culture Preparation: Mtb should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. Before infection, the bacterial culture should be washed with phosphate-buffered saline (PBS) and clumps should be broken up by passing the suspension through a 27-gauge needle multiple times.

C. Infection Procedure (Low-Dose Aerosol Model)

The low-dose aerosol infection model is preferred as it mimics the natural route of human infection.[3][6]

  • Aerosol Infection: Mice are infected using a whole-body inhalation exposure system (e.g., Glas-Col). The system should be calibrated to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[6]

  • Verification of Infection: One day post-infection, a small cohort of mice (n=3-4) is euthanized to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

D. Drug Preparation and Administration
  • Drug Formulation: "this compound" and control drugs (e.g., isoniazid, rifampin) should be formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Treatment Initiation: Treatment is typically initiated 2-4 weeks post-infection, allowing for the establishment of a chronic infection.

  • Administration: Drugs are administered via oral gavage or intraperitoneal injection, typically 5 days a week for a duration of 4-8 weeks.[5][7] The volume administered is usually 0.1-0.2 mL per mouse.

E. Efficacy Endpoints
  • Bacterial Load (CFU Enumeration): The primary endpoint is the reduction in bacterial burden in the lungs and sometimes the spleen.

    • At specified time points (e.g., after 4 and 8 weeks of treatment), cohorts of mice from each group are euthanized.

    • Lungs and spleens are aseptically removed and homogenized in PBS with 0.05% Tween 80.

    • Serial dilutions of the homogenates are plated on 7H11 agar plates.

    • Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted.

  • Body Weight: Monitoring body weight can be a simple, non-invasive indicator of drug efficacy and toxicity.[8] Infected, untreated mice will typically lose weight, while effective treatment can prevent this weight loss.[8]

  • Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histopathological analysis to assess the extent of inflammation and tissue damage.

F. Statistical Analysis

The log10 CFU data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

III. Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and a conceptual decision-making process for advancing a novel antitubercular agent.

G cluster_pre Pre-clinical Preparation cluster_exp Experimental Phase cluster_post Data Analysis A Mtb Culture (H37Rv/Erdman) D Low-Dose Aerosol Infection A->D B Animal Acclimatization (BALB/c Mice) B->D C Drug Formulation (Agent-14 & Controls) F Initiate Treatment Regimens (4-8 weeks) C->F E Establishment of Chronic Infection (2-4 weeks) D->E E->F G Euthanasia & Organ Harvest (Lungs, Spleen) F->G H CFU Enumeration G->H I Histopathology G->I J Statistical Analysis & Reporting H->J I->J G A Novel Compound Identified B In Vitro Screening (MIC against Mtb) A->B C Cytotoxicity Assay B->C D Potent & Non-toxic? C->D E Pharmacokinetic (PK) Studies in Mice D->E Yes H Stop/Optimize Compound D->H No F Favorable PK Profile? E->F G Proceed to In Vivo Efficacy Study F->G Yes F->H No

References

Application Note: Antitubercular Agent-14 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-14 is a potent diarylquinoline antibiotic with a novel mechanism of action against Mycobacterium tuberculosis (Mtb). Its high efficacy and specificity make it an invaluable tool for tuberculosis research and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering new antitubercular drugs. This document provides detailed application notes and protocols for the use of this compound in common HTS assays.

Mechanism of Action

This compound specifically targets the F0 subunit of ATP synthase in Mycobacterium tuberculosis. By binding to the oligomeric and proteolipidic c-subunit of the ATP synthase, it blocks its rotation, thereby inhibiting ATP synthesis. This leads to a depletion of the cellular energy supply, resulting in bacterial death. This unique mechanism is effective against both drug-susceptible and drug-resistant strains of Mtb and has a bactericidal effect on both replicating and non-replicating bacilli.

cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F1F0) f0 F0 Subunit atp_synthase->f0 contains f1 F1 Subunit atp_synthase->f1 contains atp ATP f1->atp synthesizes agent14 This compound agent14->f0 binds & inhibits rotation protons Proton Motive Force protons->atp_synthase drives rotation adp ADP + Pi adp->f1 death Bacterial Cell Death atp->death depletion leads to

Caption: Mechanism of action of this compound.

Data Presentation

The efficacy of this compound has been quantified against various strains of Mycobacterium tuberculosis and in different assay formats.

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainAssay TypeMetricValue (µg/mL)
H37Rv (drug-susceptible)MABAMIC0.03
H37Rv (drug-susceptible)Luciferase ReporterMIC0.03
MDR Strain 1MABAMIC0.06
XDR Strain 2MABAMIC0.06

Table 2: Intracellular Activity and Cytotoxicity of this compound

Cell LineAssay TypeMetricValue (µM)
THP-1 macrophagesIntracellular MtbIC500.24
Vero cellsCytotoxicityCC50> 50

Experimental Protocols

Here we provide detailed protocols for two widely used HTS assays for screening antitubercular compounds, using this compound as a positive control.

Protocol 1: Microplate Alamar Blue Assay (MABA)

This assay quantitatively determines the susceptibility of M. tuberculosis to various agents. It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, which results in a color change from blue to pink.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Test compounds

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate sealer

Workflow Diagram:

start Start prep_compounds Prepare serial dilutions of test compounds and This compound in a 96-well plate. start->prep_compounds add_bacteria Add M. tuberculosis culture (adjusted to OD600 of 0.002) to each well. prep_compounds->add_bacteria incubate1 Seal plate and incubate at 37°C for 7 days. add_bacteria->incubate1 add_alamar Add Alamar Blue reagent to each well. incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours. add_alamar->incubate2 read_plate Read fluorescence (Ex: 560 nm, Em: 590 nm) or assess color change visually. incubate2->read_plate analyze Calculate MIC values. read_plate->analyze end End analyze->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in a 96-well plate. The final volume in each well should be 100 µL.

    • Include wells with DMSO only as a negative control (100% growth) and wells with a high concentration of a known antibiotic as a positive control for inhibition.

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to an OD600 of 0.002.

  • Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well of the compound plate, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate with a sterile, breathable plate sealer.

    • Incubate the plate at 37°C for 7 days.

  • Alamar Blue Addition:

    • After 7 days, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • Data Acquisition:

    • The results can be read visually: a blue color indicates inhibition, while a pink color indicates bacterial growth.

    • For quantitative results, read the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink or shows a significant reduction in fluorescence compared to the no-drug control.

Protocol 2: Luciferase Reporter Assay

This assay utilizes a recombinant strain of M. tuberculosis that constitutively expresses a luciferase gene. The amount of light produced is proportional to the number of viable bacteria. This method is faster than colorimetric assays.[2]

Materials:

  • Mycobacterium tuberculosis H37Rv expressing luciferase (e.g., pMV306hsp60-luxG13)

  • Middlebrook 7H9 broth with appropriate supplements and antibiotics for plasmid maintenance

  • This compound (stock solution in DMSO)

  • Test compounds

  • D-luciferin substrate

  • Sterile, white, opaque 96-well or 384-well microplates

  • Luminometer

Workflow Diagram:

start Start prep_compounds Dispense test compounds and This compound into an opaque 96-well plate. start->prep_compounds add_bacteria Add luciferase-expressing M. tuberculosis culture to each well. prep_compounds->add_bacteria incubate Incubate the plate at 37°C for 3-5 days. add_bacteria->incubate add_luciferin Add D-luciferin substrate to each well. incubate->add_luciferin read_plate Measure luminescence using a luminometer. add_luciferin->read_plate analyze Calculate percent inhibition and IC50 values. read_plate->analyze end End analyze->end

Caption: Workflow for the Luciferase Reporter Assay.

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls into a sterile, white, opaque 96-well or 384-well plate.

  • Bacterial Inoculum Preparation:

    • Grow the luciferase-expressing M. tuberculosis strain in 7H9 broth to mid-log phase.

    • Dilute the culture to the desired concentration (empirically determined to give a strong signal after the incubation period).

  • Inoculation:

    • Add the diluted bacterial culture to each well of the plate.

  • Incubation:

    • Incubate the plate at 37°C for 3 to 5 days. The shorter incubation time compared to MABA is a key advantage of this assay.

  • Substrate Addition:

    • Equilibrate the plate to room temperature.

    • Add the D-luciferin substrate to each well according to the manufacturer's instructions.

  • Data Acquisition:

    • Immediately measure the luminescence in a microplate luminometer. The integration time should be optimized for the specific instrument and signal strength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration that inhibits luminescence by 50%) by fitting the data to a dose-response curve.

This compound is a critical reagent for tuberculosis drug discovery. Its well-defined and novel mechanism of action makes it an excellent positive control for validating HTS assays and for mechanistic studies of new chemical entities. The protocols described herein for the MABA and Luciferase Reporter assays provide robust and reproducible methods for high-throughput screening of potential new antitubercular agents.

References

"Antitubercular agent-14" analytical methods for quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a specific compound identified as "Antitubercular agent-14" have not yielded any definitive results. The term appears to be a generic placeholder or a citation marker within broader medicinal chemistry literature, rather than the designation of a specific, publicly documented antitubercular agent.

The comprehensive search for analytical methods for the quantification of "this compound" in plasma did not uncover any specific assays, protocols, or quantitative data related to a compound with this name. The search results focused on broader topics such as diagnostic biomarkers for tuberculosis, including Lipoarabinomannan (LAM), and general discussions on the development of novel antitubercular agents. For instance, some articles mention "antitubercular agent" merely as a citation, pointing to other research without providing a specific chemical identity for such an agent.

Without a defined chemical structure, Chemical Abstracts Service (CAS) number, or a specific scientific publication detailing "this compound," it is not possible to provide the requested detailed application notes and protocols. Analytical methods are highly specific to the physicochemical properties of a molecule, and therefore, generic information cannot be provided.

To proceed with this request, it is essential that the user provide a specific and recognized name or identifier for the compound of interest. Researchers, scientists, and drug development professionals rely on precise information to develop and validate bioanalytical methods.

Once a specific compound is identified, the following steps would typically be taken to generate the requested content:

  • Literature Review: Conduct a thorough search for published analytical methods (e.g., LC-MS/MS, HPLC-UV) for the specified agent in biological matrices.

  • Data Extraction: Collect and collate quantitative data from the literature, including details on linearity, accuracy, precision, limit of quantification (LOQ), and recovery.

  • Protocol Synthesis: Develop detailed experimental protocols based on the methodologies described in the identified scientific papers.

  • Visualization: Create diagrams to illustrate the experimental workflows, such as sample preparation and analytical instrumentation setup.

Currently, the lack of a specific molecular entity for "this compound" prevents the execution of these steps. We recommend that the user verify the name of the compound and provide a more specific identifier to enable a targeted and accurate response.

Troubleshooting & Optimization

"Antitubercular agent-14" solubility issues and solutions in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with novel antitubercular agents, exemplified here as "Antitubercular agent-14," in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My novel antitubercular agent ("this compound") is showing poor solubility in aqueous media. Why might this be happening?

A1: Poor aqueous solubility is a common challenge with many new chemical entities, including antitubercular agents.[1][2] Several factors can contribute to this:

  • Molecular Properties: The agent may have a high molecular weight, high lipophilicity (hydrophobicity), and a crystalline structure that is very stable, making it difficult for water molecules to break the lattice and solvate the individual molecules. Many modern drug candidates are complex and lipophilic to achieve high target specificity and potency.[3]

  • pH of the Medium: If the compound is ionizable, its solubility will be highly dependent on the pH of the aqueous medium. For weakly acidic or basic drugs, solubility is often lowest at a pH where the molecule is un-ionized.

  • Polymorphism: The solid-state of your compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. Polymorphs can have significantly different solubilities.

Q2: What is the first step I should take to address the poor solubility of "this compound"?

A2: The initial step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its pKa (if ionizable), LogP (a measure of lipophilicity), and solid-state properties (crystallinity). A preliminary screen of its solubility in different pH buffers and a small selection of pharmaceutically acceptable co-solvents can provide valuable initial insights.

Q3: Can I just use DMSO to dissolve my compound for in-vitro assays?

A3: While DMSO is a powerful solvent and commonly used to prepare stock solutions, relying on it for final assay concentrations can be problematic. High concentrations of DMSO can be toxic to mycobacteria and host cells, and the drug may precipitate when the DMSO stock is diluted into the aqueous assay medium. This can lead to inaccurate and misleading results. It is crucial to determine the aqueous solubility and find a suitable formulation strategy for more advanced biological testing.

Q4: What are the main categories of solubility enhancement techniques?

A4: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][4]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystals), and drug dispersion in carriers (solid dispersions).[4]

  • Chemical Modifications: These involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[4]

  • Other Techniques: The use of surfactants, co-solvents, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also common strategies.[2][5]

Troubleshooting Guide for "this compound" Solubility Issues

If you are encountering solubility problems with a novel antitubercular agent, this guide provides a systematic approach to identifying and resolving the issue.

G cluster_0 Initial Observation & Characterization cluster_1 Strategy Selection cluster_2 Solubility Enhancement Techniques start Start: Poor Solubility of 'this compound' Observed physchem Characterize Physicochemical Properties (pKa, LogP, Melting Point, Crystallinity) start->physchem sol_screen Initial Solubility Screening (pH buffers, simple co-solvents) physchem->sol_screen is_ionizable Is the compound ionizable? sol_screen->is_ionizable is_lipophilic Is the compound highly lipophilic (LogP > 3)? is_ionizable->is_lipophilic No ph_modification pH Modification is_ionizable->ph_modification Yes co_solvents Co-solvency is_lipophilic->co_solvents No lipid_formulation Lipid-Based Formulations (e.g., SEDDS) is_lipophilic->lipid_formulation Yes is_thermolabile Is the compound thermolabile? solid_dispersion Solid Dispersions is_thermolabile->solid_dispersion Yes (Solvent Evaporation) particle_size Particle Size Reduction (Nanosuspensions) is_thermolabile->particle_size No (High-Pressure Homogenization) end End: Optimized Formulation for 'this compound' ph_modification->end co_solvents->is_thermolabile lipid_formulation->is_thermolabile complexation Complexation (e.g., Cyclodextrins) solid_dispersion->complexation particle_size->complexation complexation->end G cluster_0 Drug Administration & Dissolution cluster_1 Solubility Barrier cluster_2 Pharmacokinetic Consequences cluster_3 Cellular & Target Level cluster_4 Outcome drug_admin Oral Administration of 'this compound' dissolution Dissolution in GI Tract drug_admin->dissolution poor_sol Poor Aqueous Solubility dissolution->poor_sol low_abs Low Absorption poor_sol->low_abs low_bio Low Bioavailability low_abs->low_bio low_intra Sub-therapeutic Intracellular Concentration in Macrophages low_bio->low_intra target_inh Insufficient Inhibition of Mycobacterial Target low_intra->target_inh treatment_failure Treatment Failure target_inh->treatment_failure

References

Technical Support Center: Overcoming Poor In Vivo Bioavailability of Antitubercular Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with "Antitubercular agent-14".

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor in vivo bioavailability for this compound?

A1: Poor in vivo bioavailability is often a result of several factors. For a compound like this compound, the most common causes include poor aqueous solubility, low dissolution rate in gastrointestinal fluids, and extensive first-pass metabolism in the liver.[1][2] Low membrane permeability can also contribute to this issue.[2]

Q2: What initial steps can I take to investigate the cause of poor bioavailability for this compound?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its permeability using an in vitro model like the Caco-2 cell assay. Concurrently, an in vitro metabolism study using liver microsomes can provide insights into its metabolic stability.

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed. These can be broadly categorized into:

  • Physical Modifications: Particle size reduction (micronization, nanosizing) to increase surface area for dissolution.[3][4]

  • Amorphous Formulations: Creating amorphous solid dispersions to improve solubility and dissolution rate.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can enhance solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[2][5][6]

  • Complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5]

Q4: Can chemical modification of this compound improve its bioavailability?

A4: Yes, a prodrug approach is a viable chemical modification strategy. This involves synthesizing an inactive derivative of this compound that has improved absorption characteristics. Once absorbed, the prodrug is metabolized into the active parent drug.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to improve the bioavailability of this compound.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Low in vitro dissolution rate despite particle size reduction. The compound may be highly crystalline and resistant to wetting.1. Incorporate a surfactant in the formulation to improve wettability.2. Explore co-milling with a hydrophilic carrier to create a solid dispersion.3. Consider formulating as a nanosuspension.
High variability in plasma concentrations in animal studies. This could be due to food effects, inconsistent formulation performance, or enterohepatic recirculation.1. Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.2. Optimize the formulation to ensure consistent drug release.3. Analyze the plasma concentration-time profile for multiple peaks that might indicate enterohepatic recirculation.
Good in vitro solubility and dissolution but still poor in vivo bioavailability. The compound may have low membrane permeability or be subject to significant efflux by transporters like P-glycoprotein.1. Perform a Caco-2 permeability assay to assess intestinal permeability.2. Investigate if the compound is a substrate for efflux transporters.3. Consider the co-administration of a bio-enhancer that can inhibit efflux transporters, such as piperine.[2]
Significant discrepancy between preclinical animal data and expected human pharmacokinetics. Interspecies differences in metabolism and gastrointestinal physiology.1. Conduct in vitro metabolism studies using liver microsomes from different species, including humans.2. Use allometric scaling to more accurately predict human pharmacokinetics from animal data.3. Develop a physiologically based pharmacokinetic (PBPK) model.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve both this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Collect the solid dispersion and characterize it for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the dissolution profile of the solid dispersion in a relevant dissolution medium.

Protocol 2: In Vivo Bioavailability Study in a Rodent Model
  • Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats or BALB/c mice.

  • Study Design: A parallel or crossover study design can be used.[7] A typical design would involve two groups: one receiving the unformulated this compound suspension and the other receiving the optimized formulation (e.g., solid dispersion).

  • Dosing: Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[8]

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to determine the relative bioavailability of the optimized formulation compared to the unformulated drug.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight[Insert Value]
pKa[Insert Value]
LogP[Insert Value]
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
Solubility in SGF< 0.5 µg/mL
Solubility in SIF< 0.2 µg/mL

Table 2: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 124.0 ± 1.5350 ± 85100
Solid Dispersion (1:2 Drug:PVP K30)250 ± 452.0 ± 0.51750 ± 320500
Nanosuspension310 ± 551.5 ± 0.52100 ± 410600
SEDDS450 ± 701.0 ± 0.33150 ± 550900

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_formulation Formulation Strategies cluster_evaluation Evaluation problem Poor In Vivo Bioavailability of This compound solubility Solubility Assessment problem->solubility permeability Permeability (Caco-2) problem->permeability metabolism In Vitro Metabolism problem->metabolism sd Solid Dispersion solubility->sd nano Nanosuspension solubility->nano sedds SEDDS solubility->sedds dissolution In Vitro Dissolution sd->dissolution nano->dissolution sedds->dissolution invivo In Vivo Bioavailability Study dissolution->invivo

Caption: Experimental workflow for addressing poor bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation drug This compound (Formulation) dissolution Dissolution drug->dissolution absorption Absorption dissolution->absorption gut_wall Gut Wall Metabolism absorption->gut_wall first_pass First-Pass Metabolism absorption->first_pass Portal Vein systemic Available Drug absorption->systemic Lymphatic Route (Lipid Formulations) gut_wall->first_pass Portal Vein first_pass->systemic Reduced Concentration

Caption: Factors affecting oral drug bioavailability.

References

"Antitubercular agent-14" reducing off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-14

Welcome to the technical support center for this compound (ATA-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ATA-14 in cell-based assays, with a specific focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily targets and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2][3] This inhibition disrupts mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall, leading to bactericidal activity against actively replicating mycobacteria.[1][2][3]

Q2: What is the known primary off-target effect of ATA-14 in human cells?

A2: The primary off-target activity of ATA-14 has been identified as the inhibition of human Src family kinases (SFKs), particularly Src and Fyn. This off-target inhibition can lead to significant cytotoxicity in host mammalian cells at higher concentrations, which may confound the interpretation of anti-mycobacterial activity in intracellular assays.

Q3: What is the Selectivity Index (SI) and why is it important for ATA-14?

A3: The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of host cell cytotoxicity to antimicrobial activity (e.g., CC50 / MIC).[4][5] A higher SI value indicates greater selectivity for the microbial target over host cells, signifying a better safety profile for the drug candidate.[4][5] For ATA-14, a high SI is crucial to ensure that observed anti-mycobacterial effects are not due to host cell death.

Q4: Can ATA-14 be used in combination with other antitubercular drugs?

A4: Yes, ATA-14 is often used in combination with other first-line antitubercular drugs like rifampicin and pyrazinamide.[6] However, researchers should be aware of potential drug-drug interactions. For instance, potent inducers of cytochrome P450 enzymes, such as rifampicin, may alter the metabolism of ATA-14 and its metabolites, potentially affecting both efficacy and off-target toxicity.[7][8][9]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in uninfected host cells (e.g., A549, RAW264.7) treated with ATA-14.

  • Possible Cause 1: Concentration of ATA-14 is too high.

    • Solution: The cytotoxic effect of ATA-14 is dose-dependent. We recommend performing a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific host cell line. For subsequent intracellular Mtb experiments, use ATA-14 at concentrations at least 10-fold below the calculated CC50 to ensure host cell viability is not compromised.[10]

  • Possible Cause 2: High sensitivity of the specific cell line.

    • Solution: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[11] Consider testing ATA-14 across multiple relevant cell lines (e.g., lung epithelial cells like A549, macrophages like THP-1 or RAW264.7, and a liver cell line like HepG2 to assess potential hepatotoxicity).[12] Refer to the data in Table 1 for typical CC50 values.

  • Possible Cause 3: Assay interference.

    • Solution: Ensure that the components of your cytotoxicity assay (e.g., fluorescent dyes, metabolic reagents like MTT or resazurin) do not interact with ATA-14.[11] Run appropriate controls, including media-only blanks, vehicle controls (e.g., 0.1% DMSO), and wells with the assay reagent and ATA-14 but without cells.[13]

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for ATA-14 against extracellular Mtb.

  • Possible Cause 1: Bacterial inoculum is not in the logarithmic growth phase.

    • Solution: The bactericidal activity of ATA-14 is most potent against actively growing mycobacteria.[1] Ensure that your Mtb culture is in the mid-logarithmic phase of growth at the time of assay setup to achieve consistent and reproducible MIC values.

  • Possible Cause 2: Degradation of the compound.

    • Solution: ATA-14 is sensitive to prolonged light exposure and multiple freeze-thaw cycles. Prepare fresh dilutions of ATA-14 from a stock solution for each experiment. Store stock solutions in small, single-use aliquots at -80°C, protected from light.

Issue 3: Poor correlation between extracellular activity (MIC) and intracellular activity (in-macrophage assay).

  • Possible Cause 1: Host cell-mediated metabolism of ATA-14.

    • Solution: ATA-14 may be metabolized by host cell enzymes, such as cytochrome P450s, into less active or more toxic forms.[14] This can alter its effective concentration within the macrophage. Consider using a P450 inhibitor (e.g., ketoconazole, used with caution and appropriate controls) to investigate the impact of host metabolism.

  • Possible Cause 2: Off-target cytotoxicity masking true intracellular efficacy.

    • Solution: The observed reduction in intracellular Mtb may be an artifact of host cell death rather than direct bacterial killing. It is crucial to simultaneously measure host cell viability and bacterial load.[12] A compound is considered a valid hit when it reduces intracellular bacterial numbers at concentrations that do not significantly impact host cell viability (e.g., >80% viability).

Quantitative Data Summary

Table 1: In Vitro Activity Profile of this compound

ParameterValueCell/Strain TypeNotes
On-Target Activity
MIC vs. Mtb H37Rv0.8 µMM. tuberculosis H37RvMinimum Inhibitory Concentration in 7H9 broth.
Off-Target Activity
IC50 vs. Src Kinase5.2 µMPurified Enzyme50% Inhibitory Concentration.
IC50 vs. Fyn Kinase8.9 µMPurified Enzyme50% Inhibitory Concentration.
Cytotoxicity
CC50 (A549)25.5 µMHuman Lung Carcinoma50% Cytotoxic Concentration after 72h.
CC50 (RAW264.7)18.1 µMMurine Macrophage50% Cytotoxic Concentration after 72h.
CC50 (HepG2)15.8 µMHuman Hepatoma50% Cytotoxic Concentration after 72h.
Selectivity Index SI = CC50 / MIC
SI (A549 vs. Mtb)31.9-A higher value indicates better selectivity.[15]
SI (RAW264.7 vs. Mtb)22.6-A higher value indicates better selectivity.[15]

Experimental Protocols & Visualizations

Protocol 1: Host Cell Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of ATA-14 that inhibits host cell metabolic activity by 50% (CC50).

Methodology:

  • Cell Seeding: Seed host cells (e.g., A549) in a 96-well clear-bottom black plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of ATA-14 in complete culture medium, starting from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM Staurosporine).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Host Cells (5,000 cells/well) e1 Treat Cells with ATA-14 (72h) p1->e1 p2 Prepare ATA-14 Serial Dilutions p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan with DMSO e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Normalize Data & Calculate CC50 a1->a2

Caption: Workflow for determining host cell cytotoxicity (CC50) using the MTT assay.
Protocol 2: Intracellular Mtb Growth Inhibition Assay

This protocol measures the efficacy of ATA-14 against Mtb residing within host macrophages.

Methodology:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at 2 x 10^4 cells/well and allow them to adhere overnight.

  • Infection: Infect the macrophages with Mtb H37Rv expressing a fluorescent reporter (e.g., GFP) at a Multiplicity of Infection (MOI) of 5 for 4 hours.[16]

  • Wash: Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment: Add fresh medium containing serial dilutions of ATA-14 (at concentrations below the CC50) and controls (Vehicle, Rifampicin).

  • Incubation: Incubate the plates for 4 days at 37°C, 5% CO2.

  • Lysis & Readout (Option A - Fluorescence): Lyse the macrophages with 0.1% Triton X-100. Measure the fluorescence of the lysate as an indicator of bacterial load.

  • Viability & Readout (Option B - Dual Assay): At day 4, add a cell viability reagent (e.g., CellTiter-Glo) to measure host cell ATP levels. Subsequently, lyse the cells and measure bacterial load via fluorescence or Colony Forming Units (CFU).

  • Calculation: Determine the concentration of ATA-14 that inhibits intracellular Mtb growth by 50% (IC50) while ensuring host cell viability remains high.

Visualizing On-Target vs. Off-Target Pathways

The following diagram illustrates the intended therapeutic pathway of ATA-14 versus its known off-target effects that can lead to host cell cytotoxicity.

aTA14_pathway cluster_mtb Mycobacterium tuberculosis (Mtb) cluster_host Host Cell (e.g., Macrophage) KatG KatG Enzyme ActivatedATA14 Activated ATA-14 KatG->ActivatedATA14 Activates InhA InhA Enzyme MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid MtbDeath Mtb Cell Death MycolicAcid->MtbDeath Disruption leads to SFK Src Family Kinases (e.g., Src, Fyn) SurvivalPath Pro-Survival Signaling SFK->SurvivalPath Cytotoxicity Host Cell Cytotoxicity SurvivalPath->Cytotoxicity Disruption leads to ATA14 ATA-14 (Prodrug) ATA14->KatG Enters Mtb ATA14->SFK Enters Host Cell & Inhibits ActivatedATA14->InhA Inhibits

Caption: On-target (green) and off-target (red) signaling pathways of ATA-14.
Troubleshooting Logic Diagram

Use this decision tree to diagnose unexpected cytotoxicity in your intracellular Mtb assays.

troubleshooting_logic start High Host Cell Death in Intracellular Mtb Assay? q1 Is CC50 in uninfected cells >10x higher than test concentration? start->q1 res1 Reduce ATA-14 concentration. Re-determine CC50 for your cell line. q1->res1 No q2 Is Mtb infection itself causing cytotoxicity (check infected vs uninfected vehicle controls)? q1->q2 Yes a1_yes Yes a1_no No res2 Lower the MOI. Check for bacterial contamination. q2->res2 Yes q3 Does ATA-14 show higher toxicity only in infected cells? q2->q3 No a2_yes Yes a2_no No res3 Possible synergistic toxicity. Host cell may be sensitized by infection. Consider a less sensitive cell line or lower ATA-14 concentration. q3->res3 Yes res4 Re-evaluate assay setup. Check for contamination, reagent issues, or instrument errors. q3->res4 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting unexpected cytotoxicity with ATA-14.

References

"Antitubercular agent-14" challenges in scaling up chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis scale-up of potent antitubercular agents. While the internal designation "Antitubercular agent-14" is used here as a representative placeholder, the challenges and solutions discussed are based on documented experiences with the synthesis of complex heterocyclic antitubercular drugs such as Bedaquiline and Pretomanid.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of antitubercular agent synthesis, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Asymmetric Reactions

  • Question: We are observing a poor diastereomeric ratio (close to 1:1) in the key coupling step for our diarylquinoline-based agent, similar to what is reported for Bedaquiline synthesis. How can we improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common challenge in the synthesis of molecules with multiple stereocenters, such as Bedaquiline.[1][2] The commercial synthesis of Bedaquiline initially produced a nearly 1:1 mixture of diastereomers.[1][2] Several strategies can be employed to enhance the diastereomeric ratio:

    • Chiral Bases: The use of chiral lithium amide bases, such as (+)-bis[(R)-1-phenylethyl] lithium amide, has been shown to significantly improve the diastereoselective ratio to as high as 90:10.[1][2]

    • Additives: The addition of lithium bromide (LiBr) in combination with cyclic lithium amide bases can drastically improve both the yield and diastereoselectivity of the 1,2-addition reaction.[3]

    • Solvent and Temperature Control: The choice of solvent and strict control of reaction temperature are critical. Reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity.[1][2]

    • Flow Chemistry: Continuous flow chemistry can offer better control over reaction parameters, potentially leading to improved selectivity and reproducibility.

Issue 2: Use of Hazardous Reagents in Scale-up

  • Question: Our initial synthesis route for a nitroimidazole-based agent, analogous to Pretomanid, utilizes potentially hazardous reagents like sodium hydride in DMF, which is a concern for large-scale production. Are there safer alternatives?

  • Answer: The use of hazardous reagents is a significant barrier to safe and efficient scale-up. The initial synthesis of Pretomanid involved potentially explosive starting materials and hazardous conditions like NaH/DMF.[4][5] Safer and more scalable synthetic routes have been developed:

    • Alternative Starting Materials: Replacing explosive starting materials like 2,4-dinitroimidazole with safer alternatives such as 2-bromo-4-nitroimidazole is a key modification.[4]

    • Milder Reaction Conditions: Recent efficient gram-scale syntheses of Pretomanid utilize straightforward chemistry with mild reaction conditions, avoiding hazardous reagents and extreme temperatures.[4][5]

    • One-Pot Procedures: Combining deprotection and cyclization steps into a one-pot reaction can reduce the handling of intermediates and improve overall process safety and efficiency.[4][5]

Issue 3: Low Yields and Purification Challenges

  • Question: We are struggling with low overall yields and difficult purification of our final antitubercular compound. What strategies can we implement to address this?

  • Answer: Low yields and complex purification are common hurdles in multi-step syntheses. For instance, early syntheses of Pretomanid had overall yields as low as 10-17% and required multiple chromatographic purifications.[4] To improve this:

    • Protecting Group Strategy: Investigating different protecting groups for key functional moieties can help suppress side reactions and improve the yield of desired products.[4][5]

    • Crystallization-Induced Resolution: For diastereomeric mixtures, as in the case of Bedaquiline, developing crystallization conditions that selectively precipitate the desired or undesired diastereomer can be an effective purification strategy at scale.[3]

    • Process Optimization: A thorough investigation of reaction parameters such as stoichiometry, temperature, and reaction time at each step can lead to significant yield improvements. For Pretomanid, optimizing the final cyclization step by screening different solvents and bases led to isolated yields of around 60% with high purity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the chemical synthesis of novel heterocyclic antitubercular agents?

A1: The main challenges include:

  • Stereochemical Control: Achieving high diastereoselectivity and enantioselectivity in key bond-forming reactions.[1][2][7]

  • Process Safety: Avoiding the use of hazardous or explosive reagents and reaction conditions that are not amenable to large-scale production.[4][5]

  • Yield and Purity: Overcoming low yields in multi-step syntheses and developing efficient, scalable purification methods to achieve high purity of the active pharmaceutical ingredient (API).[4][6]

  • Cost-Effectiveness: Developing a synthetic route that is economically viable for large-scale production, which often involves minimizing the number of steps and using readily available, inexpensive starting materials.[3]

Q2: How can we minimize the need for chromatographic purification during scale-up?

A2: Minimizing chromatography is crucial for cost-effective and efficient large-scale synthesis. Strategies include:

  • Telescoping Reactions: Combining multiple synthetic steps without isolating intermediates can reduce purification needs.

  • Crystallization: Developing robust crystallization methods for intermediates and the final product is a highly effective and scalable purification technique.[3]

  • Extraction and Distillation: Utilizing liquid-liquid extraction and distillation for purification where applicable.

Q3: What analytical techniques are critical for monitoring the synthesis and ensuring the quality of the final product?

A3: A robust analytical framework is essential. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining purity, and quantifying impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): For confirming molecular weights.

  • Chiral Chromatography (e.g., SFC): For determining enantiomeric and diastereomeric purity.[1][2]

Data Presentation

Table 1: Comparison of Bedaquiline Synthesis Parameters

ParameterOriginal Industrial ProcessOptimized Process with Chiral BaseOptimized Process with LiBr Additive
Base Used Lithium diisopropylamide (LDA)(+)-bis[(R)-1-phenylethyl] lithium amideN-methylpiperazine with LiBr
Diastereomeric Ratio (desired:undesired) ~50:50[1][2]90:10[1][2]2.5:1.0[3]
Yield of Desired Diastereomer Low (approx. 25%)[3]33%[2]Up to 60%[3]
Key Improvement Strategy Chiral Resolution Post-SynthesisDiastereoselective SynthesisEnhanced Diastereoselectivity and Yield

Table 2: Pretomanid Synthesis Scale-Up Improvements

ParameterInitial Reported SynthesisOptimized Gram-Scale Synthesis
Starting Material 2,4-dinitroimidazole (explosive)[4][5]2-bromo-4-nitroimidazole (safer)[4]
Overall Yield 10-17%[4]Up to 40%[4][5]
Purification Multiple chromatographic steps[4]Final recrystallization sufficient[8]
Key Improvement Strategy Use of safer reagents, optimized protecting groups, one-pot deprotection/cyclization[4][5]Avoidance of intermediate purification[5]

Experimental Protocols

Protocol 1: Optimized Diastereoselective Synthesis of Bedaquiline Analogue

This protocol is based on the improved synthesis of Bedaquiline using a chiral base.

  • Preparation of the Chiral Lithium Amide Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (+)-bis[(R)-1-phenylethyl]amine (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add n-butyllithium (1.3 equivalents) and stir for 20 minutes.

  • Lithiation: To the solution of the chiral lithium amide, add a solution of the quinoline starting material (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

  • 1,2-Addition: Add a solution of the ketone electrophile (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 3 hours.

  • Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to isolate the desired diastereomer.

Protocol 2: Scalable One-Pot Deprotection and Cyclization for Pretomanid Analogue

This protocol is adapted from the optimized synthesis of Pretomanid.

  • Reaction Setup: In a suitable reaction vessel, dissolve the protected diol intermediate (1.0 equivalent) in methanol.

  • Base Addition: Cool the solution to 0 °C and add potassium carbonate (K₂CO₃, excess) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction carefully by HPLC. The reaction should be stopped once the starting material is consumed to avoid the formation of ring-opened side products.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Visualizations

experimental_workflow cluster_synthesis Bedaquiline Analogue Synthesis cluster_purification Purification start Start Materials: Quinoline & Ketone lithiation Lithiation with Chiral Base start->lithiation addition 1,2-Addition lithiation->addition crude Crude Product (Diastereomeric Mixture) addition->crude chromatography Column Chromatography crude->chromatography crystallization Selective Crystallization crude->crystallization final_product Pure Diastereomer chromatography->final_product crystallization->final_product

Caption: Workflow for the diastereoselective synthesis and purification of a Bedaquiline analogue.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Is a chiral base being used? start->q1 a1_yes Optimize Base/Solvent/ Temperature q1->a1_yes Yes a1_no Implement Chiral Base (e.g., bis(phenylethyl)amine) q1->a1_no No q2 Are additives being used? a1_yes->q2 a1_no->q2 a2_yes Screen Different Additives and Stoichiometries q2->a2_yes Yes a2_no Introduce Additives (e.g., LiBr) q2->a2_no No end Improved Diastereoselectivity a2_yes->end a2_no->end

Caption: Troubleshooting logic for addressing low diastereoselectivity in synthesis.

References

"Antitubercular agent-14" minimizing degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-14

This center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My stored powder of this compound has developed a slight yellowish tint. Is it still usable?

A1: A color change in the solid-state typically indicates degradation, likely due to prolonged exposure to light or oxidation.[1] It is strongly recommended to use a fresh, unopened vial of the agent. To verify the purity of the discolored batch, you can perform a purity analysis using the HPLC protocol provided in this guide. For future prevention, always store the solid agent in its original amber vial, protected from light, at the recommended temperature of 2-8°C.[2][3][4]

Q2: I'm observing inconsistent results in my bioassays. Could degradation of Agent-14 be the cause?

A2: Yes, inconsistent results are a common consequence of agent degradation. The breakdown of Agent-14 reduces its effective concentration, leading to variability in experimental outcomes.[5][6] Key factors include the age of the stock solution and handling practices. We recommend preparing fresh stock solutions from the solid compound daily. Avoid using solutions that are more than 24 hours old, even if stored properly.

Q3: What is the best solvent for preparing stock solutions of Agent-14?

A3: For maximal stability, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers in final experimental dilutions, ensure the pH is maintained between 6.0 and 7.5. Agent-14 is susceptible to acid- and base-catalyzed hydrolysis outside this range.[7]

Q4: Can I store my prepared Agent-14 stock solution at room temperature during an experiment?

A4: It is not recommended. Agent-14 in solution is susceptible to thermal degradation.[8] Solutions should be kept on ice and protected from light throughout the duration of an experiment. For long-term storage of stock solutions (up to one week), aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q5: How should I handle the agent to prevent oxidation?

A5: Oxidation is a primary degradation pathway for many pharmaceutical compounds.[9][10] When preparing stock solutions, consider purging the vial's headspace with an inert gas like argon or nitrogen before sealing. This is especially critical if you plan to store the solution, even for a short period.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with Agent-14.

Issue Observed Potential Cause Recommended Action
Reduced Potency / Inconsistent Activity Hydrolysis, Oxidation, or Photodegradation of the agent in solution.1. Prepare fresh stock solutions daily from solid compound. 2. Use anhydrous DMSO for stock and maintain final aqueous solution pH between 6.0-7.5. 3. Keep solutions on ice and protected from light during experiments.[2][11] 4. Purge stock solution vials with inert gas (argon/nitrogen).
Visible Precipitate in Thawed Stock Solution Poor solubility at low temperatures or solvent evaporation.1. Ensure the agent is fully dissolved upon initial preparation by gentle vortexing. 2. Before use, allow the vial to warm to room temperature and vortex gently to redissolve any precipitate. 3. Centrifuge the vial briefly to pellet any insoluble matter before taking an aliquot.
Color Change in Solution (e.g., to yellow/brown) Photodegradation or Oxidation.1. Discard the solution immediately. 2. Prepare all future solutions in amber or foil-wrapped tubes.[1] 3. Minimize exposure to ambient and artificial light during all handling steps.[11]
Assay Interference or Unexpected Peaks in HPLC Presence of degradation products.1. Confirm the identity of Agent-14 and its degradants by running a forced degradation study (see protocol below).[12][13] 2. This will help establish a degradation profile and validate that your analytical method is stability-indicating.[14]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To intentionally degrade Agent-14 under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[12][13][14]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • pH meter, calibrated

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Agent-14 in anhydrous DMSO.

  • Preparation of Study Samples: Dilute the stock solution with a 50:50 mixture of Methanol:Water to a final concentration of 100 µg/mL for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the sample to achieve a final concentration of 0.1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to the sample to achieve a final concentration of 0.1M NaOH. Incubate at 60°C for 4 hours.[8]

    • Oxidative Degradation: Add 30% H₂O₂ to the sample to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Thermal Degradation: Incubate the sample in an oven at 80°C for 48 hours.[8]

    • Photolytic Degradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[8][15] Maintain a control sample wrapped in aluminum foil at the same temperature.

    • Control Sample: Keep one sample at 2-8°C, protected from light.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by HPLC. A typical starting condition is a C18 column with a gradient elution of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Agent-14. The target degradation is between 5-20%.[12]

Visual Guides

Troubleshooting Workflow for Agent-14 Degradation

G cluster_issue Observation cluster_cause Potential Causes cluster_action Corrective Actions start Inconsistent Results or Visible Sample Change cause1 Chemical Degradation (Hydrolysis, Oxidation) start->cause1 cause2 Physical Degradation (Precipitation) start->cause2 cause3 Environmental Factors (Light, Heat) start->cause3 action1 Prepare Fresh Solution Daily Use Anhydrous Solvent Control pH (6.0-7.5) cause1->action1 action2 Warm & Vortex Thawed Sample Centrifuge Before Use cause2->action2 action3 Store at 2-8°C (Solid) or -80°C (Aliquot) Use Amber Vials / Foil Wrap cause3->action3 action4 Verify Purity via HPLC Run Forced Degradation Study action1->action4 action2->action4 action3->action4

Caption: Troubleshooting workflow for identifying and resolving issues with Agent-14 stability.

Experimental Workflow for Forced Degradation Study dot

G cluster_stress Apply Stress Conditions (24-48h) prep Prepare 100 µg/mL Agent-14 Samples acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxide Oxidative (3% H₂O₂, RT) prep->oxide thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo analyze Neutralize (if needed) Analyze All Samples via HPLC acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze report Compare Degradation Profiles Identify Degradants Validate Method analyze->report

References

"Antitubercular agent-14" refining purification methods for higher purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for higher purity of the hypothetical chiral antitubercular agent, ATA-14.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of ATA-14?

A1: Organic impurities are common in multi-step syntheses.[1] For ATA-14, a nitrogen-containing heterocyclic compound, typical impurities include:

  • Starting Materials: Unreacted precursors from the final synthetic step.

  • By-products: Structurally similar molecules formed through side reactions.

  • Stereoisomers: Diastereomers or the unwanted enantiomer, which can be challenging to separate.[1]

  • Degradation Products: ATA-14 may be sensitive to pH, temperature, or light, leading to degradation.

  • Residual Solvents: Solvents used in the reaction or initial purification steps that are carried over.[1]

Q2: Which chromatographic method is most effective for purifying ATA-14?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for purifying pharmaceutical compounds. For ATA-14, both normal-phase and reverse-phase HPLC can be employed. Chiral HPLC is essential for separating enantiomers to achieve high enantiomeric purity.[][3] The choice between them depends on the specific impurities that need to be removed. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and can be more environmentally friendly.[][4]

Q3: How can I improve the yield during the crystallization of ATA-14?

A3: Optimizing crystallization involves careful control of several factors.[5] To improve yield, consider the following:

  • Solvent System: Select a solvent system where ATA-14 has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, purer crystals and improves yield.[6]

  • Supersaturation: Carefully control the level of supersaturation to favor crystal growth over the formation of fine, impure particles.

  • Seeding: Introducing seed crystals of pure ATA-14 can initiate crystallization at a lower level of supersaturation, leading to better control and higher purity.[6]

Q4: What are the best practices for handling and storing purified ATA-14 to maintain its purity?

A4: To prevent degradation, purified ATA-14 should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.[1] Use amber vials to protect from light, which can cause photolytic degradation.[7]

Troubleshooting Guides

Guide 1: HPLC Purification Issues

Q: My HPLC chromatogram for ATA-14 shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's how to troubleshoot:

  • Cause 1: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.[8]

  • Cause 2: Secondary Interactions: The basic nitrogen atoms in ATA-14 might be interacting with acidic silanol groups on the silica-based column packing.

    • Solution: Add a competing base, like triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated column.

  • Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.

  • Cause 4: Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]

Q: I am observing low recovery of ATA-14 after preparative HPLC. What are the possible reasons?

A: Low recovery can be frustrating. Consider these potential issues:

  • Cause 1: Incorrect Fraction Collection Parameters: The fraction collector settings (e.g., threshold, slope) may not be optimized to detect and collect the entire peak.

    • Solution: Review the chromatogram and adjust the fraction collection parameters. Perform a small-scale run to verify the settings before proceeding with a larger batch.[10][11]

  • Cause 2: Adsorption onto the Column: ATA-14 may be irreversibly adsorbing to the stationary phase.

    • Solution: Modify the mobile phase by changing the pH or adding a competitive agent. A different stationary phase might also be necessary.

  • Cause 3: Sample Degradation on the Column: The conditions of the HPLC (e.g., mobile phase pH) might be causing ATA-14 to degrade during the run.

    • Solution: Analyze the collected fractions for degradation products. Adjust the mobile phase to a more neutral pH if possible, or shorten the run time.

Guide 2: Crystallization and Final Product Issues

Q: After crystallization, the purity of my ATA-14 has not improved significantly. Why is this happening?

A: This often points to issues with the crystallization process itself:

  • Cause 1: Impurities Co-crystallizing: If an impurity has a very similar structure to ATA-14, it may incorporate into the crystal lattice.

    • Solution: A multi-step approach may be needed. First, use a technique like chromatography to remove the structurally similar impurity, and then proceed with crystallization.

  • Cause 2: Rapid Crystallization: If crystallization occurs too quickly, impurities can be trapped within the crystals.

    • Solution: Slow down the crystallization process by reducing the cooling rate or by using a slower anti-solvent addition rate.[5]

  • Cause 3: Ineffective Solvent System: The chosen solvent system may not be optimal for excluding impurities.

    • Solution: Screen a wider range of solvents or solvent mixtures to find a system that maximizes the solubility difference between ATA-14 and its impurities.[12]

Q: My final batch of ATA-14 has a high level of residual solvent. How can I reduce it?

A: Reducing residual solvents is critical for pharmaceutical applications.[1]

  • Solution 1: Efficient Drying: Ensure the product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) for a sufficient amount of time.

  • Solution 2: Solvent Exchange: If a high-boiling point solvent is trapped, consider re-dissolving the product in a low-boiling point solvent and then re-evaporating. This can help to azeotropically remove the trapped solvent.

  • Solution 3: Recrystallization from a Different Solvent: Crystallizing from a different solvent system can prevent the inclusion of the problematic solvent in the crystal lattice.

Data Presentation

Table 1: Comparison of Purification Methods for ATA-14

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent Consumption (L/g)
Normal-Phase HPLC 8598.5702.5
Reverse-Phase HPLC 8599.2653.0
Chiral SFC 95 (racemic)99.8 (single enantiomer)801.5 (CO₂)
Crystallization 9097.0850.5
Two-Step (RP-HPLC + Cryst.) 85>99.9553.5

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC for ATA-14
  • Column: C18, 10 µm, 50 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 50 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve crude ATA-14 in a minimal amount of Dimethyl Sulfoxide (DMSO), then dilute with Mobile Phase A to a concentration of 10 mg/mL.

  • Injection Volume: 5 mL

  • Fraction Collection: Collect fractions based on the UV signal, triggering at the appropriate threshold for the ATA-14 peak.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of ATA-14
  • Solvent Screening: Identify a suitable solvent system. For ATA-14, a mixture of ethanol and water is often effective.

  • Dissolution: In a clean flask, add the purified ATA-14 solid. Heat a 9:1 ethanol/water mixture to 60°C. Add the hot solvent mixture to the solid with stirring until it is fully dissolved. Use the minimum amount of solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: For optimal crystal growth, after reaching room temperature, place the flask in a 4°C refrigerator for 12-24 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

Purification_Workflow cluster_0 Crude ATA-14 cluster_1 Primary Purification cluster_2 Enantiomeric Separation cluster_3 Final Polishing cluster_4 Final Product Crude Crude Product (Purity ~85%) RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC Remove polar/ non-polar impurities Chiral_SFC Chiral SFC RP_HPLC->Chiral_SFC Isolate desired enantiomer Crystallization Crystallization Chiral_SFC->Crystallization Remove residual solvents/impurities Final_API Pure ATA-14 API (Purity >99.9%) Crystallization->Final_API

Caption: General purification workflow for achieving high-purity ATA-14.

Troubleshooting_Tree Start Problem: Low Purity After Initial Purification Q1 Are there unexpected peaks in the chromatogram? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Impurity_Type Identify the nature of the impurity (e.g., via Mass Spec). A1_Yes->Impurity_Type Crystallization_Issue Purity issue is likely due to inefficient crystallization. A1_No->Crystallization_Issue Q2 Is the impurity a stereoisomer? Impurity_Type->Q2 A2_Yes Implement Chiral HPLC or SFC. Q2->A2_Yes Yes A2_No Optimize chromatography gradient or change stationary phase. Q2->A2_No No Q3 Is the cooling rate too fast? Crystallization_Issue->Q3 A3_Yes Slow down the cooling process and consider seeding. Q3->A3_Yes Yes A3_No Screen for a more selective solvent system. Q3->A3_No No

Caption: Troubleshooting decision tree for low purity of ATA-14.

References

"Antitubercular agent-14" addressing metabolic instability in liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-14

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with "this compound" and its analogs, specifically addressing challenges related to metabolic instability in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is metabolic stability a concern?

A1: "this compound" is a lead compound from a novel thienopyrimidine series with potent activity against Mycobacterium tuberculosis. Early drug metabolism and pharmacokinetics (DMPK) studies have revealed that it undergoes rapid metabolism in liver microsomes, leading to high intrinsic clearance.[1] This metabolic instability is a significant hurdle for its development, as it may result in poor bioavailability and a short duration of action in vivo.[2]

Q2: What are the primary metabolic pathways responsible for the instability of Agent-14?

A2: The primary routes of metabolism for this chemical class are believed to be Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes.[3][4] Key metabolic "soft spots" on the Agent-14 scaffold likely include oxidation of the thiophene ring and N-dealkylation of the side chain. Identifying these specific metabolic sites is crucial for designing more stable analogs.[5]

Q3: My analog of Agent-14 is stable in the microsomal assay but shows low oral bioavailability. What could be the reason?

A3: While liver microsome assays are excellent for evaluating Phase I metabolism, they may not capture all clearance mechanisms.[2][6] Reasons for poor in vivo performance despite good microsomal stability could include:

  • Phase II Metabolism: The compound might be rapidly cleared by Phase II enzymes (e.g., UGTs), which are less active in standard microsomal assays unless specific cofactors like UDPGA are added.[2][7]

  • Extrahepatic Metabolism: Significant metabolism may occur in other tissues like the intestine, kidneys, or lungs.[8]

  • Poor Absorption: The compound may have low solubility or permeability, limiting its absorption from the gastrointestinal tract.

  • Efflux Transporters: The compound could be a substrate for efflux transporters (e.g., P-glycoprotein) that pump it back into the gut lumen.

Q4: How can I interpret the intrinsic clearance (Clint) data for my compounds?

A4: Intrinsic clearance (Clint) represents the inherent ability of liver enzymes to metabolize a drug.[9] It is used to rank-order compounds and predict in vivo hepatic clearance.[7][10] Compounds are often categorized into low, medium, or high clearance bands. Generally, compounds with very high clearance are deprioritized unless they are intended as prodrugs.[2]

Troubleshooting Guide for Liver Microsome Experiments

Q1: My calculated half-life for Agent-14 is extremely short (<1 min), and the parent compound disappears almost immediately. Is this a valid result?

A1: This could be a valid result indicating very high metabolic instability. However, it can also point to experimental issues.

  • Check Positive Controls: Ensure your high-clearance (e.g., Verapamil, Dextromethorphan) and low-clearance (e.g., Diazepam) controls are behaving as expected.[7][10][11] This validates that the microsomal activity is within the expected range.

  • Reduce Incubation Time or Protein Concentration: For highly unstable compounds, the standard assay conditions may be too aggressive. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.25 mg/mL) or using shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the degradation curve.[12]

  • Verify Non-Enzymatic Degradation: Assess the stability of the compound in heat-inactivated microsomes or in the reaction buffer without the NADPH cofactor.[10] Significant degradation in these controls suggests chemical instability rather than metabolic turnover.

Q2: I'm observing significant compound loss in my "minus-NADPH" control incubation. What does this indicate?

A2: Loss of the parent compound in the absence of the primary cofactor (NADPH) suggests that the degradation is not mediated by CYP enzymes.[2] Potential causes include:

  • Chemical Instability: The compound may be unstable at the assay pH (typically 7.4) or temperature (37°C).

  • Metabolism by Other Enzymes: Liver microsomes contain other enzymes, such as certain UDP-glucuronosyltransferases (UGTs) or esterases, that do not require NADPH.[8]

  • Nonspecific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, leading to an apparent loss of compound from the solution. Analyzing the pellet after protein precipitation can help quantify this.

Q3: The results for my replicates show high variability. What are the common causes?

A3: High variability can compromise the reliability of your data. Consider these factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of compound stock solutions, internal standards, and microsomal stocks.

  • Inhomogeneous Microsomal Suspension: Microsomes can settle over time. Gently mix the microsomal stock solution before each pipetting step to ensure a uniform suspension.[13] Always keep microsomes on ice to preserve enzymatic activity.[11]

  • Inconsistent Quenching: Ensure the quenching solvent (e.g., ice-cold acetonitrile with internal standard) is added rapidly and consistently at each time point to effectively stop the reaction.[14]

  • Analytical Method Variability: Check the performance of your LC-MS/MS method. High variability in the internal standard signal or poor peak shape can affect quantification.

Q4: How do I begin to identify which specific CYP enzymes are responsible for metabolizing Agent-14?

A4: Identifying the specific CYP isoforms involved is a critical step in understanding potential drug-drug interactions.[15] Common approaches include:

  • Recombinant Human CYPs: Incubate Agent-14 with individual, commercially available recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones metabolize the compound.[15][16]

  • Chemical Inhibition: Use selective chemical inhibitors for major CYP isoforms in your pooled human liver microsome (HLM) assay. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[15][17]

Data Presentation

Table 1: Comparative Metabolic Stability of this compound and Analogs

Compound IDModificationt1/2 (min) - HLMClint (µL/min/mg) - HLMt1/2 (min) - MLMClint (µL/min/mg) - MLM
Agent-14 Parent Compound1.5924< 1>1386
Analog A Blockade of Thiophene Oxidation25.15515.888
Analog B N-dealkylation Site Removed18.77411.2124
Analog C Combined Modifications75.31861.522

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. Data are hypothetical.

Experimental Protocols

Standard Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.[14][18]

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.[14]

  • Liver Microsomes: Thaw pooled human or mouse liver microsomes (e.g., from a 20 mg/mL stock) on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[11]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14] A simple 1 mM NADPH solution can also be used.[2]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

  • Add the diluted liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[10]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH solution.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of the ice-cold quenching solution to the respective wells.[2][14]

3. Sample Processing and Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

4. Data Analysis:

  • Plot the natural logarithm of the percent parent compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t1/2) * (mL incubation / mg microsomal protein) .

Visualizations

G start_end start_end process process decision decision io io start Start Assay prep Prepare Reagents (Microsomes, Buffer, NADPH, Compound) start->prep mix Combine Compound and Microsomes in Buffer prep->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Quench Reaction (Add Acetonitrile + IS) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate end End calculate->end

Caption: Workflow for a typical liver microsomal stability assay.

G problem problem decision decision solution solution check check start Unexpected Result in Microsomal Assay c1 Is there high degradation in (-)NADPH control? start->c1 c2 Are control compounds (high/low CL) behaving as expected? c1->c2 No s1a Investigate Chemical Instability (pH, temp) or Non-CYP Metabolism c1->s1a Yes s1b Check for Nonspecific Binding to plasticware/protein c1->s1b Yes c3 Is there high variability between replicates? c2->c3 Yes s2a Check Microsome Activity. Use fresh lot if necessary. c2->s2a No s2b Verify Cofactor (NADPH) Concentration and Integrity c2->s2b No s3a Review Pipetting Technique and SOPs c3->s3a Yes s3b Ensure Homogenous Microsome Suspension c3->s3b Yes s3c Validate LC-MS/MS Method Performance c3->s3c Yes

Caption: A logical workflow for troubleshooting common assay problems.

G parent parent metabolite metabolite enzyme enzyme agent14 This compound (Parent) cyp CYP450 Enzymes agent14->cyp m1 Metabolite M1 (Thiophene Hydroxylation) cyp->m1 Major Pathway m2 Metabolite M2 (N-dealkylation) cyp->m2 Major Pathway m3 Metabolite M3 (Aromatic Hydroxylation) cyp->m3 Minor Pathway

Caption: Hypothetical metabolic pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Novel Antitubercular Agent-14 (Pretomanid) and Isoniazid Against Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of the novel antitubercular agent Pretomanid (serving as a proxy for "Antitubercular agent-14") and the first-line drug Isoniazid against susceptible and resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The information presented is supported by experimental data to inform research and drug development efforts.

Introduction and Mechanisms of Action

Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[[“]][2] Once activated, Isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[[“]][2] Resistance to Isoniazid primarily arises from mutations in the katG gene, which prevent the drug's activation, or from mutations in the promoter region of the inhA gene, which can lead to its overexpression.[3]

Pretomanid (PA-824) is a newer antimicrobial agent belonging to the nitroimidazole class.[4] It also functions as a prodrug, activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[5][6] Pretomanid has a dual mechanism of action: under aerobic conditions, it inhibits the synthesis of mycolic acids, thereby blocking cell wall production. Under anaerobic conditions, it acts as a respiratory poison through the release of reactive nitrogen species, including nitric oxide, making it effective against both replicating and non-replicating (persistent) bacteria.[5][7]

Signaling Pathway Diagrams

Isoniazid_Mechanism cluster_cell M. tuberculosis Cell cluster_resistance Resistance Mechanism INH_out Isoniazid (Prodrug) INH_in Isoniazid INH_out->INH_in Diffusion Activated_INH Activated INH (Isonicotinic Acyl Radical) INH_in->Activated_INH Activation KatG KatG (Catalase-Peroxidase) KatG->INH_in InhA InhA Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Lysis Cell_Wall->Lysis Disruption KatG_mut katG mutation (No Activation) KatG_mut->KatG Blocks InhA_mut inhA promoter mutation (Overexpression) InhA_mut->InhA Increases

Caption: Isoniazid activation pathway and resistance mechanisms.

Pretomanid_Mechanism cluster_cell M. tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid_out Pretomanid (Prodrug) Pretomanid_in Pretomanid Pretomanid_out->Pretomanid_in Diffusion Activated_Pretomanid Activated Metabolites Pretomanid_in->Activated_Pretomanid Activation Ddn Ddn Nitroreductase Ddn->Pretomanid_in Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibition RNS Reactive Nitrogen Species (e.g., NO) Activated_Pretomanid->RNS Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to Respiratory_Poisoning Respiratory Poisoning RNS->Respiratory_Poisoning Causes Respiratory_Poisoning->Cell_Death Leads to MIC_Workflow start Start prep_media Prepare Middlebrook 7H9 + 10% OADC Medium start->prep_media prep_inoculum Prepare M. tb Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate with Serial Drug Dilutions prep_media->prep_plate dilute_inoculum Dilute Inoculum 1:100 to 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate Wells dilute_inoculum->inoculate prep_plate->inoculate incubate Incubate at 36°C (7-21 Days) inoculate->incubate read_results Read Plate when Growth Control is Positive incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

A Comparative Guide: Novel Antitubercular Agents vs. Rifampicin in a Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is continually evolving, with new therapeutic agents being developed to shorten treatment duration, improve efficacy against drug-resistant strains, and reduce toxicity. This guide provides a comparative analysis of a novel antitubercular agent, GSK2556286, against the cornerstone drug, rifampicin, within a preclinical murine TB model. The data presented is based on published studies and aims to offer an objective overview for researchers in the field.

Executive Summary

Preclinical evaluation in murine models is a critical step in the development of new TB drugs.[1][2][3] These models, particularly using BALB/c and C3HeB/FeJ mouse strains, allow for the assessment of a drug's bactericidal and sterilizing activity.[4][5] This guide focuses on the comparative efficacy of GSK2556286, a novel drug candidate, and rifampicin, a key component of the standard first-line TB regimen. The analysis includes quantitative data on drug efficacy, detailed experimental protocols, and visual representations of experimental workflows to facilitate a comprehensive understanding.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of GSK2556286 compared to the standard of care, which includes rifampicin, in chronically infected BALB/c and C3HeB/FeJ mice.

Table 1: Lung CFU Counts in BALB/c Mice After 2 Months of Treatment

Treatment GroupMean Log10 CFU/Lung (± SD)
Untreated Control6.5 (± 0.3)
RHZ (Rifampicin, Isoniazid, Pyrazinamide)2.1 (± 0.4)
GSK2556286 + BPaL0.8 (± 0.5)
GSK2556286 + BPa1.0 (± 0.6)
GSK2556286 + BL1.9 (± 0.3)

Data adapted from studies on novel antitubercular agents.[6] BPaL/BPa/BL are background regimens used in combination with the novel agent.

Table 2: Lung CFU Counts in C3HeB/FeJ Mice After 1 Month of Monotherapy

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)
Untreated Control-7.2 (± 0.2)
Isoniazid254.8 (± 0.4)
GSK2556286106.5 (± 0.3)
GSK2556286306.3 (± 0.4)
GSK25562861006.1 (± 0.5)

Data from studies evaluating GSK2556286 monotherapy.[6] This data highlights the bactericidal effect of the new agent alone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.

Murine Model of Chronic Tuberculosis Infection

A standard murine model is used to establish a chronic TB infection that mimics aspects of human disease.[7][8]

  • Animal Strains: Specific pathogen-free female BALB/c or C3HeB/FeJ mice, 8-10 weeks old, are commonly used.

  • Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv, delivering approximately 100-200 bacilli to the lungs.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point the bacterial load in the lungs becomes stable.

  • Treatment Initiation: Drug treatment is initiated after the chronic infection is established.

Drug Administration and Dosing

Drugs are typically administered orally by gavage, once daily, five days a week.

  • Rifampicin-based Standard Regimen (RHZ):

    • Rifampin (R): 10 mg/kg

    • Isoniazid (H): 10 mg/kg

    • Pyrazinamide (Z): 150 mg/kg

  • GSK2556286: Doses can range from 10 to 100 mg/kg, depending on the experimental design.[6]

Assessment of Drug Efficacy

The primary endpoint for assessing the efficacy of antitubercular agents is the bacterial load in the lungs and spleen.

  • Organ Homogenization: At specified time points, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on 7H11 agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted, and the results are expressed as log10 CFU per organ. Statistical analyses, such as one-way ANOVA with Dunnett's post-test, are used to compare treatment groups.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the preclinical evaluation of novel antitubercular agents.

Experimental_Workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (4-6 weeks) A->B C Initiate Daily Oral Gavage Treatment B->C Start of Treatment D Treatment Groups: - Vehicle Control - Rifampicin Regimen - Novel Agent Regimen C->D E Euthanize Mice at Pre-determined Endpoints D->E End of Treatment Period F Harvest Lungs and Spleens E->F G Homogenize Tissues and Plate Serial Dilutions F->G H Incubate Plates and Enumerate CFUs G->H I Statistical Analysis of CFU Data H->I

Caption: Workflow of a murine TB chemotherapy study.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_decision Decision Drug_Candidate Novel Antitubercular Agent Comparative_Study Head-to-Head Efficacy Study Drug_Candidate->Comparative_Study Standard_Drug Rifampicin Standard_Drug->Comparative_Study Murine_Model Murine TB Model (e.g., BALB/c, C3HeB/FeJ) Murine_Model->Comparative_Study Bactericidal_Activity Bactericidal Activity (CFU Reduction) Comparative_Study->Bactericidal_Activity Sterilizing_Activity Sterilizing Activity (Relapse Rate) Comparative_Study->Sterilizing_Activity PK_PD_Data Pharmacokinetic/ Pharmacodynamic Data Comparative_Study->PK_PD_Data Go_NoGo Go/No-Go Decision for Further Development Bactericidal_Activity->Go_NoGo Sterilizing_Activity->Go_NoGo PK_PD_Data->Go_NoGo

Caption: Logic of preclinical drug comparison.

References

Comparative Efficacy of Antitubercular Agent-14 against Multidrug-Resistant (MDR) Tuberculosis Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of a novel investigational compound, "Antitubercular agent-14," against MDR-Mycobacterium tuberculosis (Mtb) isolates. Its performance is benchmarked against established second-line drugs for MDR-TB: Bedaquiline, Delamanid, Linezolid, and Moxifloxacin.

Mechanism of Action Overview

A fundamental aspect of any new antitubercular agent is its mechanism of action, which ideally should be novel to circumvent existing resistance pathways.

  • This compound (Hypothetical): This agent is postulated to be a potent inhibitor of a novel bacterial enzyme, decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan. This mechanism is distinct from many existing antitubercular drugs, suggesting a low probability of cross-resistance.

  • Bedaquiline: A diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy generation in M. tuberculosis.[1][2][3][4][5]

  • Delamanid: A nitro-dihydro-imidazooxazole derivative that, upon activation by a mycobacterial F420 coenzyme system, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6][7][8][9]

  • Linezolid: An oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[10][11][12][13][14]

  • Moxifloxacin: A fluoroquinolone that targets DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication, transcription, and repair.[15][16][17]

Comparative In Vitro Efficacy

The in vitro potency of an antitubercular agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating higher potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound and comparator drugs against a panel of MDR-Mtb clinical isolates.

Antitubercular Agent Mechanism of Action MIC90 (μg/mL) against MDR-TB Isolates
This compound (Hypothetical) DprE1 Inhibition0.06
BedaquilineATP Synthase Inhibition0.12[18]
DelamanidMycolic Acid Synthesis Inhibition0.012[19][20][21]
LinezolidProtein Synthesis Inhibition0.5[22][23][24][25]
MoxifloxacinDNA Gyrase Inhibition0.25[26][27]

Note: MIC values can vary depending on the specific isolates and testing methodologies used.

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method widely used for the rapid and inexpensive determination of MICs for M. tuberculosis.[28][29][30][31]

1. Preparation of Inoculum:

  • A suspension of the M. tuberculosis isolate is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).
  • The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.
  • The suspension is then diluted to achieve a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

2. Plate Preparation:

  • A 96-well microtiter plate is used.
  • The antitubercular agents are serially diluted in supplemented Middlebrook 7H9 broth directly in the plate to achieve a range of concentrations.
  • Each well receives 100 µL of the drug dilution.

3. Inoculation and Incubation:

  • 100 µL of the prepared bacterial inoculum is added to each well containing the drug dilutions.
  • Control wells are included: a drug-free well for bacterial growth control and a well with media only for sterility control.
  • The plate is sealed and incubated at 37°C for 7 days.

4. Addition of Resazurin and Reading of Results:

  • After the incubation period, 30 µL of a 0.01% resazurin solution is added to each well.
  • The plate is re-incubated for 24-48 hours.
  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
  • The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the in vitro evaluation of a novel antitubercular agent.

experimental_workflow cluster_prep Preparation cluster_assay MIC Determination (REMA) cluster_analysis Data Analysis A MDR-Mtb Isolate Culture B Preparation of Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antitubercular Agents C->D E Incubation (7 days) D->E F Addition of Resazurin E->F G Incubation (24-48h) F->G H Visual/Fluorometric Reading of Results G->H I Determination of MIC90 H->I

Caption: Workflow for MIC determination using REMA.

Conclusion

The hypothetical "this compound" demonstrates promising in vitro potency against MDR-TB isolates, with an MIC90 value comparable to or better than some established second-line drugs. Its novel, hypothetical mechanism of action targeting DprE1 suggests it could be a valuable addition to the therapeutic arsenal against drug-resistant tuberculosis. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile. This comparative guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to combat multidrug-resistant tuberculosis.

References

"Antitubercular agent-14" cross-resistance with existing antitubercular drugs

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a detailed comparison guide on "Antitubercular agent-14" as requested. My search for a specific therapeutic agent with this designation has not yielded any definitive results. It is possible that "this compound" is an internal codename for a compound in early-stage development or a placeholder name not yet in public discourse.

To provide the detailed analysis you require, including cross-resistance profiles, experimental data, and signaling pathways, the specific chemical name, generic name, or any publicly available identifier for "this compound" is necessary.

However, I can offer a generalized guide on the common mechanisms of cross-resistance observed among existing antitubercular drugs, which would be relevant for the evaluation of any new antitubercular agent. This information is crucial for researchers, scientists, and drug development professionals in the field of tuberculosis.

General Mechanisms of Cross-Resistance in Antitubercular Drugs

Cross-resistance, where resistance to one drug confers resistance to another, is a significant challenge in tuberculosis treatment. It often arises when drugs share a similar mechanism of action or are affected by the same resistance mechanisms. Below are the key mechanisms.

1. Target Modification:

Mutations in the genes encoding drug targets are a primary cause of resistance. If different drugs bind to the same target or to overlapping sites, a single mutation can confer resistance to multiple agents.

  • RNA Polymerase (rpoB): Rifampicin, a cornerstone of TB therapy, binds to the β-subunit of RNA polymerase, encoded by the rpoB gene.[1][2][3] Mutations in the "rifampicin-resistance determining region" (RRDR) of rpoB are the most common cause of rifampicin resistance.[1][3] This can lead to cross-resistance with other rifamycins like rifabutin and rifapentine.[2]

  • DNA Gyrase (gyrA/gyrB): Fluoroquinolones, such as moxifloxacin and levofloxacin, target DNA gyrase, an enzyme essential for DNA replication.[4] Mutations in the gyrA and gyrB genes can lead to broad cross-resistance across this class of drugs.

  • Ribosomes (rrs, rplC): Aminoglycosides (e.g., amikacin, kanamycin) and capreomycin target the ribosome to inhibit protein synthesis.[2][4] Mutations in the rrs gene, which encodes the 16S rRNA, can confer cross-resistance among aminoglycosides.[2]

2. Efflux Pumps:

Mycobacterium tuberculosis possesses several efflux pumps that can actively transport drugs out of the cell, reducing their intracellular concentration. Overexpression of these pumps can lead to low-level resistance to a broad range of structurally diverse compounds.

  • MmpL5/MmpS5: Upregulation of the MmpL5/MmpS5 efflux system, often due to mutations in the transcriptional regulator Rv0678, has been shown to cause cross-resistance between bedaquiline and clofazimine.[1][5]

3. Drug-Activating Enzymes:

Some antitubercular drugs are pro-drugs that require activation by mycobacterial enzymes. Mutations that inactivate these enzymes can prevent the drug from becoming active, leading to resistance.

  • KatG: Isoniazid is a pro-drug activated by the catalase-peroxidase enzyme KatG.[1][3] Mutations in katG are the most common cause of isoniazid resistance.[1][3]

  • pncA: Pyrazinamide is activated by the pyrazinamidase enzyme encoded by pncA.[6] Mutations in this gene are the primary mechanism of pyrazinamide resistance.

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of a new antitubercular agent, the following experimental workflows are typically employed.

1. Minimum Inhibitory Concentration (MIC) Determination:

This is the foundational method to quantify the in vitro potency of an antimicrobial agent.

  • Methodology:

    • A panel of M. tuberculosis strains is selected, including laboratory reference strains (e.g., H37Rv), clinical isolates with known resistance profiles (MDR, XDR), and strains with specific engineered resistance mutations.

    • The drug of interest ("this compound") and existing antitubercular drugs are serially diluted in appropriate liquid or solid media (e.g., Middlebrook 7H9 broth or 7H11 agar).

    • The bacterial strains are inoculated into the media containing the drugs.

    • Cultures are incubated under appropriate conditions (e.g., 37°C).

    • The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth.

  • Data Presentation: The results are typically presented in a table comparing the MIC values of the new agent against different resistant and susceptible strains. A significant increase in the MIC for a resistant strain compared to the susceptible strain indicates potential cross-resistance.

Below is a template for such a data table:

M. tuberculosis StrainResistance ProfileMIC (µg/mL) of Drug AMIC (µg/mL) of Drug BMIC (µg/mL) of "this compound"
H37RvSusceptible
Strain 1Rifampicin-resistant (rpoB mutation)
Strain 2Isoniazid-resistant (katG mutation)
Strain 3Fluoroquinolone-resistant (gyrA mutation)
Strain 4Bedaquiline-resistant (Rv0678 mutation)

2. Whole-Genome Sequencing (WGS):

WGS is used to identify the genetic basis of resistance.

  • Methodology:

    • M. tuberculosis strains exhibiting high MICs to the new agent are selected.

    • Genomic DNA is extracted from these resistant strains.

    • The DNA is sequenced using next-generation sequencing platforms.

    • The sequences of the resistant strains are compared to that of a susceptible reference strain to identify mutations (SNPs, insertions, deletions) that may be responsible for resistance.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Phenotypic Testing cluster_1 Genotypic Analysis Select M. tb Strains Select M. tb Strains Determine MICs Determine MICs Select M. tb Strains->Determine MICs Analyze Data for Cross-Resistance Analyze Data for Cross-Resistance Determine MICs->Analyze Data for Cross-Resistance Identify Potential Cross-Resistance Identify Potential Cross-Resistance Analyze Data for Cross-Resistance->Identify Potential Cross-Resistance Select Resistant Strains Select Resistant Strains Whole-Genome Sequencing Whole-Genome Sequencing Select Resistant Strains->Whole-Genome Sequencing Identify Resistance Mutations Identify Resistance Mutations Whole-Genome Sequencing->Identify Resistance Mutations Confirm Resistance Mechanism Confirm Resistance Mechanism Identify Resistance Mutations->Confirm Resistance Mechanism Identify Potential Cross-Resistance->Confirm Resistance Mechanism

Caption: Workflow for Investigating Cross-Resistance of a New Antitubercular Agent.

Signaling Pathway for Efflux Pump-Mediated Cross-Resistance

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Resistance Mechanism Bedaquiline Bedaquiline MmpS5-MmpL5 Efflux Pump MmpS5-MmpL5 Efflux Pump Bedaquiline->MmpS5-MmpL5 Efflux Pump Substrate Clofazimine Clofazimine Clofazimine->MmpS5-MmpL5 Efflux Pump Substrate Rv0678 (Repressor) Rv0678 (Repressor) mmpS5-mmpL5 promoter mmpS5-mmpL5 promoter Rv0678 (Repressor)->mmpS5-mmpL5 promoter Represses mmpS5-mmpL5 promoter->MmpS5-MmpL5 Efflux Pump Expresses Drug Efflux Drug Efflux MmpS5-MmpL5 Efflux Pump->Drug Efflux Mutation in Rv0678 Mutation in Rv0678 Mutation in Rv0678->Rv0678 (Repressor) Inactivates

Caption: Efflux-Mediated Cross-Resistance between Bedaquiline and Clofazimine.

Once "this compound" is identified, a specific and detailed comparison guide can be developed following the principles and methodologies outlined above.

References

Validating Target Engagement of Antitubercular Agent-14 in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents with new mechanisms of action.[1][2] This guide provides a comparative overview of the validation of target engagement for a hypothetical novel compound, "Antitubercular agent-14," against its putative target in Mtb. The performance and validation methodologies are contrasted with established and emerging antitubercular drugs, offering a framework for assessing new chemical entities in the drug development pipeline.

Overview of this compound and Comparator Drugs

This compound is a novel synthetic compound identified through a high-throughput phenotypic screen against replicating Mtb. Preliminary studies suggest that Agent-14 inhibits a key enzyme in the mycobacterial cell wall biosynthesis pathway, a pathway also targeted by established drugs like isoniazid and ethambutol.[3][4] This guide will compare the target engagement validation of Agent-14 with the following agents:

  • Isoniazid (INH): A first-line drug that inhibits mycolic acid biosynthesis.[3][5]

  • Rifampicin (RIF): A first-line drug that targets the DNA-dependent RNA polymerase.[5][6]

  • Bedaquiline (BDQ): A newer drug that inhibits ATP synthase, crucial for energy metabolism in both replicating and non-replicating Mtb.[7][8]

A critical aspect of antitubercular drug discovery is not only identifying active compounds but also unequivocally proving that they engage their intended molecular target within the complex environment of the bacterial cell.[2][9]

Comparative Data on Target Engagement

The following table summarizes key quantitative data related to the target engagement of this compound and its comparators. The data for Agent-14 is hypothetical, representing desirable characteristics for a novel drug candidate.

ParameterThis compound (Hypothetical)IsoniazidRifampicinBedaquiline
Target Mycolate Ligase (MCL-1)InhA (Enoyl-ACP reductase)RpoB (RNA polymerase β-subunit)AtpE (F0 subunit of ATP synthase)
Whole-Cell MIC90 (μM) 0.10.20.10.06
Target Enzyme IC50 (μM) 0.050.08 (as INH-NAD adduct)0.010.03
Cellular Thermal Shift Assay (CETSA) ΔTagg (°C) +4.2Not widely reported+3.5+5.1
Resistance Mutation Frequency 1 in 10^81 in 10^61 in 10^71 in 10^7

Experimental Protocols for Target Validation

Validating the molecular target of a new antitubercular agent is a multi-faceted process that combines genetic, biochemical, and biophysical methods.[10]

Identification of Resistance-Conferring Mutations

A primary method for target identification is the selection and whole-genome sequencing of resistant mutants.[10]

Protocol:

  • Culture M. tuberculosis H37Rv on Middlebrook 7H10 agar plates containing 10x and 50x the MIC of this compound.

  • Incubate plates at 37°C for 3-4 weeks.

  • Isolate individual resistant colonies and confirm their MIC to Agent-14.

  • Extract genomic DNA from resistant and wild-type strains.

  • Perform whole-genome sequencing and compare the sequences to identify mutations consistently found in resistant isolates.

  • Validate that the identified mutations in the putative target gene (e.g., mcl-1) are responsible for resistance by introducing them into a drug-sensitive strain.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in intact cells.[11][12] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Grow M. tuberculosis to mid-log phase. Resuspend the cells in PBS and treat with either DMSO (vehicle control) or a saturating concentration of this compound for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., MCL-1) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and therefore, engagement.

In-cell NMR

For a more detailed, atomic-level understanding of the drug-target interaction within the cellular environment, in-cell NMR can be employed.[13] This technique can validate the binding site and conformational changes of the target protein upon drug binding in living bacteria.

Protocol:

  • Isotope Labeling: Overexpress the target protein (e.g., MCL-1) in M. smegmatis (a non-pathogenic surrogate) grown in a minimal medium containing 15N-labeled ammonium chloride and/or 13C-labeled glucose.

  • Drug Treatment: Treat the bacterial culture with this compound.

  • NMR Spectroscopy: Acquire 2D 1H-15N HSQC spectra of the labeled cells in the presence and absence of the drug.

  • Data Analysis: Chemical shift perturbations in the spectra upon drug addition indicate the specific amino acid residues involved in the drug-target interaction, confirming engagement at a specific binding site.[13]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex experimental processes and biological pathways.

G cluster_0 Target Identification Mtb Culture Mtb Culture Drug Pressure Drug Pressure Mtb Culture->Drug Pressure Add Agent-14 Resistant Colonies Resistant Colonies Drug Pressure->Resistant Colonies gDNA Extraction gDNA Extraction Resistant Colonies->gDNA Extraction WGS WGS gDNA Extraction->WGS Mutation Mapping Mutation Mapping WGS->Mutation Mapping Compare to WT Target Gene Target Gene Mutation Mapping->Target Gene

Caption: Workflow for identifying the target of Agent-14 via resistance mapping.

CETSA_Workflow Mtb Culture Mtb Culture Treatment Treatment Mtb Culture->Treatment Agent-14 or Vehicle Heat Shock Heat Shock Treatment->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Aggregated Supernatant (Soluble) Supernatant (Soluble) Centrifugation->Supernatant (Soluble) Western Blot / MS Western Blot / MS Supernatant (Soluble)->Western Blot / MS Quantify Target Melting Curve Analysis Melting Curve Analysis Western Blot / MS->Melting Curve Analysis Target Engagement Confirmed Target Engagement Confirmed Melting Curve Analysis->Target Engagement Confirmed

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I InhA InhA FAS_I->InhA FAS_II Fatty Acid Synthase II MCL1 MCL-1 FAS_II->MCL1 Meromycolate Chain InhA->FAS_II Mycolic_Acids Mycolic Acids MCL1->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INH Isoniazid INH->InhA Agent14 Agent-14 Agent14->MCL1

Caption: Simplified mycolic acid biosynthesis pathway showing drug targets.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery, providing confidence in the mechanism of action and guiding lead optimization. For a novel candidate like this compound, a combination of genetic, biophysical, and biochemical approaches is essential. By comparing its target validation profile to that of established drugs, researchers can build a robust case for its progression through the development pipeline. The methods outlined in this guide, particularly CETSA, offer a direct and physiologically relevant means of confirming that a compound reaches and binds its intended target in live M. tuberculosis, a critical step in the quest for new therapies to combat this global health threat.

References

"Antitubercular agent-14" head-to-head comparison with second-line TB agents

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Antitubercular Agent-14 vs. Second-Line TB Agents

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical "this compound" against established second-line therapeutic agents for Mycobacterium tuberculosis. The data presented herein is illustrative, designed to model the evaluation process for novel antitubercular compounds.

In Vitro Efficacy and Cytotoxicity

The initial assessment of any new antitubercular candidate involves determining its potency against M. tuberculosis and its toxicity to mammalian cells. This establishes the therapeutic index, a critical early indicator of a drug's potential.

Table 1: Comparative In Vitro Activity

AgentTarget/Mechanism of ActionMIC₅₀ (μg/mL) vs. H37RvEC₅₀ (μM) in MacrophagesCC₅₀ (μM) in HepG2 CellsSelectivity Index (CC₅₀/EC₅₀)
This compound (Hypothetical) Mycolic Acid Synthesis0.050.1>100>1000
Moxifloxacin DNA Gyrase0.250.5250500
Amikacin 30S Ribosomal Subunit1.02.0400200
Bedaquiline ATP Synthase0.030.0620333
Delamanid Mycolic Acid Synthesis0.0060.01250>4000

Data is representative and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the microplate Alamar Blue assay (MABA).

  • Preparation: A 96-well microplate was prepared with serial dilutions of each test agent in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plate was incubated at 37°C for 7 days.

  • Reading: Alamar Blue and Tween 80 were added to each well. After a further 24-hour incubation, a color change from blue to pink indicated bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.

Intracellular Efficacy (Macrophage Model)

The half-maximal effective concentration (EC₅₀) was assessed in a macrophage infection model to evaluate the agent's ability to kill intracellular bacteria.

  • Cell Seeding: Murine macrophages (J774A.1 cell line) were seeded in a 96-well plate and allowed to adhere.

  • Infection: Adhered macrophages were infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1.

  • Drug Application: Following phagocytosis, extracellular bacteria were removed, and fresh medium containing serial dilutions of the test agents was added.

  • Lysis and Plating: After 4 days of incubation, macrophages were lysed with saponin to release intracellular bacteria. The lysate was serially diluted and plated on Middlebrook 7H10 agar.

  • Quantification: Colony-forming units (CFUs) were counted after 3-4 weeks of incubation. The EC₅₀ was calculated as the concentration of the agent that resulted in a 50% reduction in CFUs compared to the untreated control.

Cytotoxicity Assay

The half-maximal cytotoxic concentration (CC₅₀) was determined in a human liver cell line (HepG2) to assess potential hepatotoxicity.

  • Cell Seeding: HepG2 cells were seeded in a 96-well plate.

  • Drug Exposure: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test agents.

  • Incubation: The plate was incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability was measured using a resazurin-based assay. The fluorescence, proportional to the number of viable cells, was read using a plate reader.

  • Calculation: The CC₅₀ was calculated as the drug concentration that reduced cell viability by 50% relative to the untreated control.

Visualized Pathways and Workflows

Diagrams provide a clear visual representation of complex biological and experimental processes.

cluster_0 Hypothetical Mechanism of Action: Agent-14 Agent14 This compound InhA InhA Reductase Agent14->InhA Inhibition FASII FAS-II System MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Disrupts

Caption: Hypothetical mechanism of Agent-14 targeting mycolic acid synthesis.

cluster_1 Drug Discovery Workflow A Compound Library Screening B Primary MIC Assay (H37Rv) A->B C Cytotoxicity Assay (HepG2) B->C D Selectivity Index Calculation C->D E Intracellular Efficacy (Macrophage Model) D->E Promising Candidates F Lead Candidate E->F

Caption: Standard workflow for screening novel antitubercular agents.

Agent14 This compound Potency: High Toxicity: Low Spectrum: Broad Moxifloxacin Moxifloxacin Potency: Moderate Toxicity: Moderate Spectrum: Broad Agent14:s->Moxifloxacin:s Amikacin Amikacin Potency: Low Toxicity: High Spectrum: Narrow Moxifloxacin:s->Amikacin:s Legend Parameter Agent-14 Moxifloxacin Amikacin

Caption: Logical comparison of key drug properties.

A Comparative Guide to the In Vivo Efficacy of Novel Antitubercular Agent Telacebec (Q203) in a Chronic TB Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel antitubercular agent Telacebec (Q203), a promising clinical candidate, against the standard first-line drug Isoniazid and another novel agent, Bedaquiline. The data presented is derived from preclinical studies in chronic murine models of tuberculosis (TB), offering insights into the bactericidal and sterilizing potential of these agents.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of new therapeutic agents with novel mechanisms of action. Telacebec (Q203) is a first-in-class drug candidate that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, inhibiting cellular respiration and energy production.[1][2][3] Preclinical data from chronic TB infection models suggest its potential as a potent antitubercular agent. This guide compares its in vivo performance with Isoniazid, a cornerstone of TB therapy that inhibits mycolic acid synthesis, and Bedaquiline, a newer agent that targets the mycobacterial ATP synthase.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Telacebec (Q203), Isoniazid, and Bedaquiline in chronic murine models of tuberculosis. It is important to note that the experimental conditions may vary between studies, and direct cross-study comparisons should be made with caution.

Table 1: In Vivo Efficacy of Telacebec (Q203) in a Murine Chronic TB Model

Treatment GroupDosage (mg/kg)DurationMouse StrainInitial Lung CFU (log10)Final Lung CFU (log10)Reduction in Lung CFU (log10)Reference
S876 + Telacebec6.25 + TBD4 weeksBALB/c~6.5<3.0>3.5[4]
S876 (monotherapy)6.254 weeksBALB/c~6.5~3.0~3.5[4]
Untreated Control-4 weeksBALB/c~6.5~6.50[4]

Note: In this study, Telacebec (T) was evaluated in combination with S876 (a next-generation diarylquinoline). The addition of Clofazimine (C) to S876 showed a significant improvement in bactericidal activity. While specific monotherapy data for Telacebec was not presented in this particular study, its contribution to the regimen's efficacy was highlighted.[4] Excellent killing profiles for Telacebec have been observed in chronic M. tuberculosis infection models.[5]

Table 2: In Vivo Efficacy of Bedaquiline and Isoniazid in the Cornell Mouse Model of Chronic TB

Treatment GroupDurationLung CFU ClearanceSpleen CFU ClearanceRelapse RateReference
Bedaquiline-containing regimen (RIF+PZA+INH+BDQ)8 weeksAchievedAchieved0%[6][7][8]
Standard Regimen (RIF+PZA+INH+EMB)14 weeksAchievedAchieved90%[6][7][8]

Note: This study directly compares a Bedaquiline-containing regimen with the standard first-line regimen (which includes Isoniazid) in a well-established chronic TB model. The Bedaquiline regimen demonstrated faster clearance of bacteria and a significantly lower relapse rate.[6][7][8]

Table 3: In Vivo Efficacy of Isoniazid in a Murine Aerosol Infection Model

Treatment GroupDosage (mg/kg)DurationMouse StrainInitial Lung CFU (log10)Final Lung CFU (log10)Reduction in Lung CFU (log10)Reference
Isoniazid906 daysNot Specified~6.0~4.6~1.4[9]
Isoniazid9012 daysNot Specified~6.0~5.0~1.0[9]

Note: This study initiated treatment four weeks after infection, at which point the bacterial load had reached a level consistent with chronic infection.[9]

Mechanisms of Action

The distinct mechanisms of action of these three agents are a key factor in their efficacy and their potential for use in combination therapies to combat drug resistance.

Telacebec (Q203): Telacebec is an imidazopyridine amide that inhibits the cytochrome bc1 complex (QcrB) of the electron transport chain in M. tuberculosis.[1][10] This blockage disrupts the bacterium's ability to generate ATP, leading to cell death.[1]

Isoniazid (INH): Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[11][12][13] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[11][12][14]

Bedaquiline (BDQ): Bedaquiline is a diarylquinoline that targets the proton pump of mycobacterial ATP synthase.[15][16] It binds to the c-subunit of the F0 rotor, inhibiting the enzyme and leading to a depletion of cellular ATP.[15][17][18]

Experimental Protocols

Chronic Murine Tuberculosis Infection Model (General Protocol)

This protocol outlines the key steps for establishing a chronic tuberculosis infection in mice, a model that mimics the persistent, low-level bacterial replication seen in human latent TB infection.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used strains for TB research.[19][20]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strains are frequently used for infection.[21][22]

  • Infection:

    • Aerosol Infection: Mice are infected via the aerosol route using a specialized inhalation exposure system to deliver a low dose of bacteria (typically 50-200 CFU) directly to the lungs.[23]

    • Intravenous/Subcutaneous Infection: Alternatively, mice can be infected intravenously or subcutaneously, with the subcutaneous route being a more convenient alternative in some settings.[21][24]

  • Establishment of Chronic Infection: The infection is allowed to progress for 4-6 weeks. During this time, the initial phase of bacterial replication is controlled by the host's adaptive immune response, leading to a stable, chronic infection with a persistent bacterial load in the lungs and spleen.[20][23]

  • Drug Administration:

    • Treatment is initiated after the chronic phase is established.

    • Drugs are typically administered orally via gavage, 5-7 days a week.

  • Efficacy Evaluation:

    • At specified time points during and after treatment, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H10 or 7H11 agar.

    • Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.

  • Relapse Assessment (Cornell Model):

    • Following the completion of treatment, a subset of mice may be immunosuppressed (e.g., with corticosteroids) to determine if the treatment was sterilizing or if latent bacteria persist and can cause a relapse of the disease.[6][7]

Visualizations

experimental_workflow cluster_setup Phase 1: Infection Setup cluster_chronic Phase 2: Establishment of Chronic Infection cluster_treatment Phase 3: Treatment and Evaluation cluster_outcome Phase 4: Outcome Assessment A Prepare M. tuberculosis (H37Rv or Erdman) B Infect BALB/c Mice (Aerosol Route, ~100 CFU) A->B Inoculum C Allow Infection to Progress (4-6 weeks) B->C D Chronic Infection Established (Stable Bacterial Load) C->D E Initiate Drug Treatment (Oral Gavage) D->E F Monitor and Collect Samples (Lungs and Spleen) E->F Treatment Period G Determine Bacterial Load (CFU Plating) F->G Homogenization H Compare CFU Reduction vs. Control G->H I Assess Relapse (Cornell Model - Optional) H->I

Caption: Experimental workflow for a chronic murine TB infection model.

MoA cluster_telacebec Telacebec (Q203) cluster_isoniazid Isoniazid (INH) cluster_bedaquiline Bedaquiline (BDQ) Q203 Telacebec ETC Electron Transport Chain (Cytochrome bc1 complex) Q203->ETC Inhibits ATP_Synth_Q ATP Synthesis ETC->ATP_Synth_Q Bacterial Death Bacterial Death ATP_Synth_Q->Bacterial Death INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activates INH_active Activated INH KatG->INH_active InhA InhA INH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Bacterial Death BDQ Bedaquiline ATP_Synthase ATP Synthase (F0 subunit) BDQ->ATP_Synthase Inhibits ATP_Synth_B ATP Synthesis ATP_Synthase->ATP_Synth_B ATP_Synth_B->Bacterial Death

Caption: Mechanisms of action for Telacebec, Isoniazid, and Bedaquiline.

References

"Antitubercular agent-14" benchmarking against other novel antitubercular candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Novel Antitubercular Agents: Benchmarking TBAJ-876

This guide provides a comparative analysis of the preclinical candidate TBAJ-876, a next-generation diarylquinoline, against other novel antitubercular agents. TBAJ-876 is presented here as a representative "Antitubercular agent-14" to benchmark its performance and potential within the current drug development landscape. The comparison includes agents with different mechanisms of action, such as the nitroimidazoles (pretomanid, delamanid) and the oxazolidinone (sutezolid), with bedaquiline included as a reference diarylquinoline.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and pharmacokinetic data, supported by detailed experimental protocols and visual diagrams of key pathways and workflows.

Overview of Compared Antitubercular Agents

The agents discussed represent some of the most promising recent advancements in tuberculosis (TB) therapy, each targeting different aspects of Mycobacterium tuberculosis (Mtb) physiology.

  • TBAJ-876 (Diarylquinoline): A next-generation analogue of bedaquiline, designed for improved potency and a better safety profile.[1] It targets the mycobacterial ATP synthase.[2]

  • Bedaquiline (Diarylquinoline): The first diarylquinoline approved for multidrug-resistant TB (MDR-TB), serving as a benchmark for this class.[3][4] It also inhibits ATP synthase.[3]

  • Pretomanid (Nitroimidazole): A nitroimidazole derivative that is part of newly approved short-course regimens for highly drug-resistant TB.[5][6] It has a dual mechanism of action, inhibiting mycolic acid synthesis and acting as a respiratory poison.[7][8]

  • Delamanid (Nitroimidazole): Another nitroimidazole used in the treatment of MDR-TB.[9][10] Similar to pretomanid, it inhibits mycolic acid synthesis.[11][12][13]

  • Sutezolid (Oxazolidinone): An oxazolidinone, similar to linezolid, that inhibits bacterial protein synthesis.[14][15] It has shown promising preclinical activity.[14]

Comparative Data

The following tables summarize key quantitative data for the selected antitubercular agents.

Table 1: Mechanism of Action
AgentClassTargetMechanism of Action
TBAJ-876 DiarylquinolineATP synthaseInhibition of the proton pump of mycobacterial ATP synthase, leading to depletion of cellular energy.[2]
Bedaquiline DiarylquinolineATP synthaseInhibition of the proton pump of mycobacterial ATP synthase.[3][4]
Pretomanid NitroimidazoleMycolic Acid Synthesis & RespirationProdrug activated by Ddn enzyme. Inhibits mycolic acid synthesis and releases nitric oxide, acting as a respiratory poison under anaerobic conditions.[5][7][8][16]
Delamanid NitroimidazoleMycolic Acid SynthesisProdrug activated by Ddn enzyme. Inhibits the synthesis of methoxy- and keto-mycolic acids.[9][10][11][13]
Sutezolid OxazolidinoneProtein SynthesisBinds to the 50S ribosomal subunit and inhibits the initiation of protein synthesis.[14][15][17]
Table 2: In Vitro Efficacy Against M. tuberculosis
AgentMIC Range (μg/mL)
TBAJ-876 0.002 - 0.015
Bedaquiline 0.03 - 0.12
Pretomanid 0.015 - 0.25
Delamanid 0.006 - 0.024
Sutezolid 0.06 - 0.5

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain of M. tuberculosis and testing conditions.

Table 3: In Vivo Efficacy in Murine Models
AgentMouse ModelDosingKey Efficacy Findings
TBAJ-876 BALB/c mice, chronic infection6.25 - 25 mg/kgSuperior bactericidal activity compared to bedaquiline at equivalent or lower doses, including against bedaquiline-resistant mutants.[18][19]
Bedaquiline BALB/c mice, chronic infection25 mg/kgSignificant reduction in bacterial load in lungs.[20]
Pretomanid BALB/c mice, chronic infection50 - 100 mg/kgEffective in combination regimens (e.g., with bedaquiline and linezolid) in reducing lung CFU.[5]
Delamanid Murine models10 - 30 mg/kgDose-dependent bactericidal activity.[13]
Sutezolid Murine models25 - 100 mg/kgDemonstrated bactericidal activity, superior to linezolid in some studies.[14]
Table 4: Preclinical Safety Profile
AgentIn Vitro Cytotoxicity (CC50, μM)hERG Inhibition (IC50, μM)
TBAJ-876 > 20~10-15 (significantly weaker than bedaquiline)[21][22]
Bedaquiline > 10~0.5 - 1.5[21][23]
Pretomanid > 50Low potential for hERG inhibition
Delamanid > 30Known to cause QT prolongation, suggesting hERG interaction[9]
Sutezolid > 25Lower potential for hERG inhibition compared to bedaquiline
Table 5: Pharmacokinetic Properties
AgentBioavailabilityHalf-lifeKey Characteristics
TBAJ-876 Good oral bioavailabilityLong, but shorter than bedaquiline in mice.[24]Less lipophilic than bedaquiline.[22]
Bedaquiline ~2-fold increase with food[4]Very long (~5.5 months terminal)[23]Highly lipophilic, extensive tissue distribution.[23]
Pretomanid Good oral bioavailability~16-20 hoursMetabolized into several compounds.[16]
Delamanid Increased with food[10]~30-38 hours[10]Extensive plasma protein binding.[10]
Sutezolid Good oral bioavailability~4-6 hours[15]Metabolized to active metabolites.[15]

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

Diarylquinoline_MoA cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F1Fo subunits) proton_channel Fo Proton Channel atp_synthase->proton_channel contains no_atp ATP Production Blocked atp_synthase->no_atp proton_channel->no_atp drug TBAJ-876 / Bedaquiline inhibition Inhibition drug->inhibition inhibition->proton_channel Blocks H+ flow cell_death Bacterial Cell Death no_atp->cell_death

Caption: Mechanism of action for Diarylquinolines (TBAJ-876, Bedaquiline).

Nitroimidazole_MoA cluster_bacterium Mycobacterium Cell prodrug Pretomanid / Delamanid (Prodrug) ddn Ddn Enzyme (Rv3547) prodrug->ddn Activation by active_metabolite Reactive Nitrogen Intermediate ddn->active_metabolite no_release Nitric Oxide (Anaerobic) active_metabolite->no_release Generates mycolic_synthesis Mycolic Acid Synthesis active_metabolite->mycolic_synthesis Inhibits respiratory_poison Respiratory Poisoning no_release->respiratory_poison cell_wall Cell Wall Disruption mycolic_synthesis->cell_wall cell_death Bacterial Cell Death cell_wall->cell_death respiratory_poison->cell_death

Caption: Mechanism of action for Nitroimidazoles (Pretomanid, Delamanid).

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit initiation_complex 70S Initiation Complex Formation ribosome_50s->initiation_complex ribosome_30s 30S Subunit ribosome_30s->initiation_complex no_protein Protein Synthesis Blocked initiation_complex->no_protein drug Sutezolid inhibition Inhibition drug->inhibition inhibition->ribosome_50s Binds to 23S rRNA inhibition->initiation_complex Prevents cell_stasis Bacteriostasis/ Cell Death no_protein->cell_stasis

Caption: Mechanism of action for Oxazolidinones (Sutezolid).

Experimental Workflow Diagram

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening a Primary Screen (Whole-cell Mtb growth) b MIC Determination a->b c Cytotoxicity Assay (e.g., on Vero cells) b->c d hERG Channel Assay c->d e Pharmacokinetics (in mice) d->e Promising Candidates f Efficacy Study (Murine TB Model) e->f g Toxicity Study (in rodents) f->g h Lead Optimization/ IND-enabling Studies g->h Advance to Preclinical Development

Caption: General workflow for preclinical screening of antitubercular agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is determined using the microplate Alamar Blue assay (MABA) or broth microdilution method.

  • Preparation: A 96-well microtiter plate is used. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: M. tuberculosis H37Rv is cultured to mid-log phase, and the suspension is diluted to a final concentration of approximately 5 x 10^5 CFU/mL. This inoculum is added to each well containing the test compound.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Determination: The MIC is defined as the lowest drug concentration that prevents the color change.

Murine Model of Chronic Tuberculosis

This protocol is used to evaluate the in vivo efficacy of antitubercular agents.[25][26][27]

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via aerosol with a low dose of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 CFU to the lungs.[25]

  • Pre-treatment: The infection is allowed to establish for 4-6 weeks to develop a chronic state, characterized by a stable bacterial load in the lungs and spleen.

  • Treatment: Mice are randomized into treatment and control groups. The test compounds are administered orally by gavage, typically once daily, five days a week. A vehicle control group receives the administration vehicle only.

  • Evaluation: At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

  • CFU Enumeration: The dilutions are plated on Middlebrook 7H11 selective agar. Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted. The efficacy of the treatment is determined by the log10 reduction in CFU compared to the control group.

hERG Channel Inhibition Assay

This assay assesses the potential for a compound to cause QT interval prolongation, a critical cardiac safety concern.[28] A common method is the thallium flux assay using stably transfected cell lines (e.g., HEK293 or U2OS cells expressing the hERG channel).[29][30][31]

  • Cell Plating: hERG-expressing cells are plated in a 384- or 1536-well microplate and incubated to form a monolayer.[30]

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped intracellularly after cleavage by esterases.[30]

  • Compound Addition: Test compounds are serially diluted and added to the wells. A known hERG inhibitor (e.g., astemizole) serves as a positive control, and DMSO as a negative control. The plate is incubated for a short period (e.g., 10-30 minutes) at room temperature.[30]

  • Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to all wells. If the hERG channels are open, Tl+ flows into the cells and binds to the dye, causing an increase in fluorescence.

  • Fluorescence Reading: The plate is immediately read in a kinetic plate reader. The fluorescence intensity is measured over time.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The percent inhibition by the test compound is calculated relative to the controls, and an IC50 value (the concentration causing 50% inhibition) is determined.[32]

In Vitro Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to mammalian cells, providing a therapeutic index when compared to its MIC.

  • Cell Culture: A mammalian cell line (e.g., Vero or HepG2) is cultured in a 96-well plate and grown to approximately 80% confluency.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is measured using a reagent such as resazurin (Alamar Blue) or MTT. The reagent is added to the wells, and after a further incubation period, the absorbance or fluorescence is measured.

  • Calculation: The results are expressed as the percentage of viable cells compared to the vehicle control. The CC50 (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.